Ethyl violet
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICFMRAVNKDOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038913 | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Olive green powder; [Acros Organics MSDS] | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
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| Record name | Ethyl violet | |
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CAS No. |
2390-59-2 | |
| Record name | Basic Violet 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. 42600 | |
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| Record name | Ethyl violet | |
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| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Violet 4 | |
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| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |
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| Record name | BASIC VIOLET 4 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl Violet Dye
Ethyl Violet, a synthetic triarylmethane dye, serves as a versatile compound in various scientific and industrial applications.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, also known as Basic Violet 4 or C.I. 42600, is recognized for its vibrant color and utility as a biological stain and pH indicator.[1][2] Its fundamental properties are summarized below.
Data Presentation: Summary of this compound Properties
| Property | Value | References |
| Chemical Formula | C₃₁H₄₂N₃Cl | [1][3] |
| Molecular Weight | 492.15 g/mol | |
| CAS Number | 2390-59-2 | |
| Appearance | Greenish or dark violet crystalline powder | |
| Melting Point | >250°C | |
| Absorption Maximum (λmax) | 596 nm in water | |
| pH Indicator Range | 0.0 - 3.5 | |
| Color Transition (pH) | Yellow (acidic) to Blue (basic) |
Solubility Profile
This compound exhibits varied solubility in different solvents, a critical factor for its application in diverse experimental settings. It is slightly soluble in cold water, with solubility increasing in hot water where it appears violet-blue. The dye is readily soluble in ethanol, forming a violet solution. Quantitative data indicates its solubility in water to be approximately 10 mg/mL.
Applications and Experimental Protocols
This compound's distinct chemical properties lend it to several key applications, including its use as a pH indicator and a biological stain.
1. pH Indicator
This compound functions as a pH indicator over a range of 0.0 to 3.5. In acidic solutions (pH below 0.0), it imparts a yellow color, which transitions to blue in more basic conditions (pH above 3.5). This property is valuable for monitoring acidity levels in various chemical and biological solutions.
Experimental Protocol: Preparation of this compound Indicator Solution
A standard protocol for preparing an this compound indicator solution involves creating a 0.1% solution in a mixture of methanol and water.
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Materials:
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This compound powder
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Methanol (MeOH)
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Deionized or distilled water
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Procedure:
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Weigh 0.1 g of this compound powder.
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Dissolve the powder in 50 ml of methanol.
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Add 50 ml of deionized water to the methanol solution.
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Mix thoroughly until the dye is completely dissolved.
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Store the solution in a tightly sealed container at room temperature, protected from light.
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Logical Relationship: pH-Dependent Color Change
The color change of this compound is a direct consequence of alterations in its molecular structure in response to changes in hydrogen ion concentration. In highly acidic environments, the molecule becomes protonated, leading to a shift in its electron configuration and thus a change in the absorbed and reflected light, resulting in a yellow appearance. As the pH increases, deprotonation occurs, restoring the conjugated system responsible for the characteristic violet-blue color.
2. Biological Staining
This compound is utilized in histology and cytology as a stain to visualize cellular components under a microscope. It has been employed for staining pancreatic tissue, elastin, and for the detection of Gram-negative bacteria. Although less common than its homolog, Crystal Violet, it is effective in certain specialized staining protocols, such as in iron resorcin fuchsin solutions for demonstrating elastic fibers.
Experimental Protocol: General Staining Procedure (Adapted from Crystal Violet Protocols)
While specific protocols for this compound are less common, a general procedure adapted from Crystal Violet staining methods can be applied for cell culture staining.
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Materials:
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Adherent cells cultured in multi-well plates
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Phosphate Buffered Saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
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0.1% this compound staining solution
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Deionized water
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Procedure:
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Cell Preparation: Culture adherent cells to the desired confluency in a multi-well plate.
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Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
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Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.
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Washing: Remove the fixative and wash the wells twice with deionized water.
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Staining: Add the 0.1% this compound solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.
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Final Washing: Remove the staining solution and wash the wells thoroughly with deionized water until the excess stain is removed.
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Visualization: The stained cells can be observed under a microscope.
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Experimental Workflow: Staining of Adherent Cells
The following diagram illustrates the workflow for a typical cell staining experiment using this compound.
Safety and Handling
This compound is considered poisonous in high concentrations. It is important to handle the powder in a well-ventilated area and avoid dust formation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. Store the dye in a dry, cool, and well-ventilated place, typically at room temperature.
References
An In-depth Technical Guide to Ethyl Violet for Researchers and Scientists
Ethyl Violet, a synthetic triarylmethane dye, serves as a versatile tool in various scientific disciplines. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound, also known by synonyms such as Basic Violet 4 and C.I. 42600, is recognized for its vibrant color and utility in both biological and chemical applications.[1][2][3] Its fundamental chemical and physical properties are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 2390-59-2 | [1][2] |
| Molecular Formula | C₃₁H₄₂N₃Cl | |
| Molecular Weight | 492.15 g/mol | |
| Appearance | Greenish to dark olive-green crystalline powder | |
| Melting Point | >250°C | |
| Solubility | Soluble in water (10 mg/mL) and ethanol | |
| Maximum Absorption (λmax) | 596 nm | |
| pH Indicator Range | pH 0.0 (Yellow) to 3.5 (Blue) | |
| Colour Index Number | 42600 |
Key Applications in Research and Drug Development
This compound's utility spans a wide range of scientific applications, from routine laboratory staining to specialized analytical procedures.
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Histology and Cytology : It is employed as a biological stain for visualizing cellular components. It has been used to stain pancreatic tissue and elastin, for the detection of Gram-negative bacteria, and in solutions for demonstrating elastic fibers.
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Antimicrobial Research : As a cationic dye, this compound (often in the context of Gentian Violet, its close relative) exhibits antibacterial, antifungal, and antihelminthic properties. Its mechanism involves interaction with negatively charged components of the cell wall and DNA, leading to inhibition of cell proliferation. This makes it a subject of interest in the development of new antimicrobial agents.
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Protein Analysis : In conjunction with the anionic dye zincon, this compound is used as a counterion dye for the background-free, rapid staining of proteins in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Analytical Chemistry : The dye serves as a reagent for the extractive-spectrophotometric determination of substances like anionic surfactants and copper.
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Neuroscience Research : this compound has shown potential in the study of Alzheimer's disease, where it can bind to β-amyloid peptides, inducing a colorimetric and fluorescent response.
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Cell Viability and Biofilm Assays : The staining method, widely known as the Crystal Violet assay, is a common procedure for quantifying cell viability, proliferation, and biofilm formation due to the dye's ability to bind to DNA and proteins in cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key applications of this compound and its analogues.
This protocol is adapted from the recommended use of this compound in iron resorcin fuchsin type solutions for demonstrating elastic fibers.
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Reagent Preparation : Prepare an iron resorcin fuchsin solution containing this compound according to established histological recipes.
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Deparaffinization and Hydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
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Staining : Immerse slides in the this compound-containing resorcin-fuchsin solution for 2 to 4 hours at room temperature or 1 hour at 37°C.
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Differentiation : Briefly rinse in 95% ethanol to remove excess stain. Differentiate in 70% ethanol until the collagen is colorless and elastic fibers appear as dark purple or black lines.
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Counterstaining (Optional) : A counterstain, such as a Van Gieson solution, can be applied to stain collagen and muscle for contrast.
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Dehydration and Mounting : Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
This is a common method for quantifying adherent cells, where the amount of retained dye is proportional to the cell number.
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Cell Seeding : Seed cells in a multi-well plate (e.g., 96-well) and culture under desired experimental conditions.
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Fixation : After treatment, gently remove the culture medium. Wash cells once with Phosphate-Buffered Saline (PBS). Add a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubate for 15-20 minutes at room temperature.
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Staining : Discard the fixation solution and wash the plate with PBS. Add a 0.1% to 0.5% solution of crystal violet (in 20% methanol) to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.
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Washing : Gently remove the staining solution. Wash the wells multiple times with water to remove excess dye until the water runs clear.
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Solubilization : Air dry the plate completely. Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye. Place on a shaker for 15-30 minutes to ensure the dye is fully dissolved.
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Quantification : Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 570-590 nm.
This protocol quantifies biofilm production by bacteria.
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Inoculation and Biofilm Formation : Inoculate wells of a multi-well plate with a bacterial culture. Incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow biofilm formation.
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Washing : Gently discard the culture medium and wash the wells three times with PBS to remove planktonic (non-adherent) bacteria.
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Fixation : Fix the biofilm with methanol for 15 minutes.
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Staining : Remove the methanol and air dry the plate. Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
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Washing : Remove the stain and wash the wells thoroughly with water to remove excess dye.
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Solubilization : Air dry the plate. Add 30% acetic acid or absolute ethanol to each well to solubilize the dye bound to the biofilm.
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Quantification : Measure the absorbance of the solubilized dye at 590 nm.
Visualized Workflows and Mechanisms
To better illustrate the processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for a Crystal Violet cell viability assay.
Caption: Dual mechanism of action for Gentian Violet.
References
An In-depth Technical Guide to the Mechanism of Action of Ethyl Violet as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action for Ethyl violet as a biological stain. It details its chemical properties, interaction with cellular components, and its application in various staining protocols.
Introduction to this compound
This compound, also known as Basic Violet 4 or C.I. 42600, is a cationic triarylmethane dye.[1][2] It is the ethyl homolog of crystal violet and functions as a general histological and pathological stain.[3] Its vibrant color and ability to bind to specific biological molecules make it a valuable tool in microscopy, histology, and microbiology.[4][5] The core of its staining capability lies in its chemical structure, which imparts a positive charge, enabling it to interact with negatively charged components within cells and tissues.
Core Mechanism of Action: Electrostatic Interaction
The primary mechanism by which this compound acts as a biological stain is through electrostatic attraction. As a cationic dye, the this compound molecule carries a net positive charge. This positive charge is drawn to and forms ionic bonds with anionic (negatively charged) components within biological specimens.
Key cellular targets for this compound include:
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Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is rich in negative charges, making it a primary binding site for the positively charged this compound. This interaction is fundamental to its use in staining cell nuclei.
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Acidic Proteins: Certain proteins, particularly those with a high content of acidic amino acids (e.g., aspartic acid, glutamic acid), carry a net negative charge at physiological pH and can be stained by this compound.
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Other Anionic Components: The dye can also bind to other negatively charged structures such as the glycosaminoglycans found in the extracellular matrix and specific cellular granules.
This binding is a straightforward charge-based interaction, where the dye molecule is electrostatically "pulled" to these specific cellular regions, imparting its characteristic violet color and allowing for their visualization under a microscope.
Quantitative Data and Chemical Properties
The physical and chemical properties of this compound are summarized below, providing key data for its application in experimental settings.
| Property | Value | Reference(s) |
| Common Name | This compound | |
| C.I. Name | Basic violet 4 | |
| C.I. Number | 42600 | |
| Chemical Formula | C₃₁H₄₂N₃Cl | |
| Molecular Weight | 492.14 g/mol | |
| Appearance | Green to olive-green crystalline powder | |
| Absorption Maximum (λmax) | 596 nm | |
| Solubility in Water | Soluble (10 mg/ml) | |
| Solubility in Ethanol | Soluble |
Applications and Specific Staining Mechanisms
General Histological Staining
This compound is used as a general-purpose stain in histology to visualize cellular structures. In this context, it primarily stains the nuclei of cells a deep violet due to its strong affinity for the nucleic acids within. This provides a clear contrast that helps in the examination of tissue architecture and cellular morphology.
Gram Staining
While crystal violet is the standard primary stain in the Gram procedure, this compound can be used as an alternative. The mechanism is identical and serves to differentiate bacteria based on their cell wall composition.
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Primary Stain: this compound stains all bacterial cells purple.
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Mordant: Gram's iodine is added, forming a large this compound-Iodine (EV-I) complex within the cells.
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Decolorization: An alcohol/acetone solution is applied.
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Gram-positive bacteria , with their thick, multi-layered peptidoglycan cell wall, are dehydrated by the decolorizer. This shrinks the pores of the cell wall, trapping the large EV-I complexes inside. The cells remain purple.
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Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane. The decolorizer dissolves this outer membrane and the thin peptidoglycan layer is unable to retain the EV-I complex, rendering the cells colorless.
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Counterstain: A secondary stain, typically safranin, is applied. It stains the now-colorless Gram-negative bacteria pink or red, while the Gram-positive bacteria remain purple.
Staining of DNA in Polyacrylamide Gels
This compound serves as a sensitive, visible dye for staining DNA in polyacrylamide gels. The mechanism is a direct binding of the cationic dye to the negatively charged phosphate backbone of the DNA molecules trapped within the gel matrix. This method provides a background-free, simple, and economical alternative to fluorescent dyes like ethidium bromide, with a detection sensitivity as low as 0.8-1.6 ng of DNA.
Experimental Protocols
Protocol for General Histological Staining (Paraffin Sections)
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Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene, 5 minutes each. b. Hydrate through two changes of 100% ethanol, 3 minutes each. c. Hydrate through two changes of 95% ethanol, 3 minutes each. d. Rinse well in distilled water.
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Staining: a. Prepare a 0.1% to 0.5% (w/v) solution of this compound in 20% aqueous ethanol. b. Immerse slides in the this compound staining solution for 5-10 minutes.
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Rinsing and Dehydration: a. Briefly rinse slides in distilled water to remove excess stain. b. Dehydrate slides quickly through 95% ethanol, followed by two changes of 100% ethanol.
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Clearing and Mounting: a. Clear the sections in two changes of xylene, 3 minutes each. b. Coverslip with a xylene-based mounting medium.
Protocol for Gram Staining
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Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide and heat-fix by passing it through a flame three times.
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Primary Stain: Flood the slide with an this compound solution (e.g., Hucker's formulation) and let it stand for 1 minute.
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Rinse: Gently rinse the slide with a stream of water for 5 seconds.
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Mordant: Flood the slide with Gram's iodine solution and let it stand for 1 minute.
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Rinse: Gently rinse with water.
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Decolorization: Tilt the slide and apply a decolorizer (e.g., 95% ethyl alcohol or an acetone-alcohol mixture) drop by drop until the runoff is clear (typically 3-5 seconds).
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Rinse: Immediately rinse with water to stop the decolorization process.
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Counterstain: Flood the slide with safranin solution and let it stand for 30-60 seconds.
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Rinse and Dry: Rinse with water, blot gently with bibulous paper, and allow to air dry completely.
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Microscopy: Examine under oil immersion. Gram-positive organisms will appear violet/purple, and Gram-negative organisms will appear pink/red.
Protocol for Staining DNA in Polyacrylamide Gels
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Electrophoresis: Run the DNA samples on a polyacrylamide gel according to standard procedures.
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Staining: a. Prepare a staining solution of 0.0025% this compound in distilled water. b. After electrophoresis, carefully remove the gel and immerse it in the this compound staining solution. c. Agitate gently for 20-30 minutes at room temperature.
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Washing (Destaining): a. Transfer the gel to a container with distilled water. b. Wash for 5-10 minutes with gentle agitation to remove background staining. The DNA bands will appear as sharp violet bands against a clear background.
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Visualization: Visualize the bands under white light. The gel can be photographed for documentation.
References
Ethyl Violet: A Technical Guide for Microscopy Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl violet is a triarylmethane dye belonging to the same family as the more commonly known crystal violet. It sees significant use in biomedical research, particularly in histological and cytological applications, as a potent non-fluorescent stain. While its utility in fluorescence microscopy is limited, its ability to bind to cellular components like DNA and proteins makes it a valuable tool for assessing cell viability and for general staining of tissues. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use in microscopy, and a comparison with its analogue, crystal violet.
Spectral Properties
This compound is predominantly used as a visible light chromophore. While there are isolated reports of it exhibiting fluorescence under specific conditions, such as when bound to amyloid-beta peptides, it is not generally considered a fluorescent stain for standard microscopy applications.[1][2] Its primary utility lies in its strong absorption of light in the visible spectrum.
The spectral properties of this compound are summarized in the table below. Due to the limited availability of specific quantitative data for this compound, values for the closely related and structurally similar compound, Crystal violet, are provided for reference where this compound data is unavailable.
| Property | This compound | Crystal Violet (for reference) |
| Absorption Maximum (λmax) | ~596 nm in water[3] | 590 nm in water |
| Molar Absorptivity (ε) | Data not available | ~87,000 M⁻¹cm⁻¹ at 590 nm |
| Fluorescence Emission Maximum | Not applicable for general use | Data not available |
| Quantum Yield (Φ) | Not applicable for general use | Data not available |
| Appearance | Dark green powder[4] | Dark green-to-blue powder |
| Solubility | Soluble in water and ethanol[3] | Soluble in water and ethanol |
Experimental Protocols
This compound is primarily utilized in two key microscopy-based applications: histological staining of tissue sections and cell viability assays in cultured cells. The protocols provided below are based on established methodologies for triarylmethane dyes, particularly crystal violet, and can be adapted for use with this compound.
Histological Staining of Elastic Fibers
This compound has been recommended for inclusion in mixed dye solutions for the demonstration of elastic fibers in tissue sections. The following is a general protocol outline.
Materials:
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This compound staining solution (specific formulation may vary based on the target structure)
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Differentiating solution (e.g., acid-alcohol)
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Dehydrating agents (graded ethanol series)
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Clearing agent (e.g., xylene)
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Mounting medium
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Fixed tissue sections on microscope slides
Procedure:
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Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
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Staining: Immerse slides in the this compound staining solution for the prescribed time (this will require optimization depending on the specific formulation and tissue type).
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Differentiation: Briefly rinse in a differentiating solution to remove excess stain and to define the stained structures. This step is critical and often requires microscopic monitoring.
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Washing: Wash thoroughly in running tap water.
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Dehydration: Dehydrate the sections through a graded ethanol series.
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Clearing: Clear the sections in xylene or a xylene substitute.
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Mounting: Mount a coverslip using an appropriate mounting medium.
Cell Viability (Crystal Violet) Assay
This assay is a simple and effective method for quantifying the relative viability of adherent cells. The principle relies on the ability of this compound to stain the DNA and proteins of cells that remain attached to the culture plate. Dead or dying cells detach and are washed away, leading to a reduction in the total stain retained.
Materials:
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Adherent cells cultured in multi-well plates
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Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
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This compound staining solution (0.1% - 0.5% w/v in water)
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Solubilization solution (e.g., 10% acetic acid or 1% SDS)
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Spectrophotometer (plate reader) capable of measuring absorbance at ~570-590 nm
Procedure:
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Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with the compounds or conditions under investigation.
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Washing: Gently wash the cells with PBS to remove non-adherent cells and culture medium.
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Fixation: Fix the cells with the chosen fixative for 10-15 minutes at room temperature.
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Staining: Remove the fixative and add the this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.
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Washing: Carefully wash away the excess stain with water. Repeat until the wash water is clear.
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Drying: Allow the plate to air dry completely.
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Solubilization: Add the solubilization solution to each well and incubate for 15-30 minutes with gentle agitation to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength between 570 nm and 590 nm. The absorbance is directly proportional to the number of viable, adherent cells.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a cell viability assay using this compound.
Caption: Workflow for a cell viability assay using this compound staining.
Cellular Staining Mechanism
This compound, as a cationic dye, binds to negatively charged molecules within the cell. Its primary targets are nucleic acids (DNA and RNA) in the nucleus and certain proteins in the cytoplasm. This binding is the basis for its use in both general histological staining and in cell viability assays where the total stained biomass is quantified. The intensity of the stain is proportional to the amount of cellular material present.
Conclusion
This compound is a valuable non-fluorescent stain for microscopy, particularly for histological applications such as demonstrating elastic fibers and for quantifying cell viability. While it shares structural and functional similarities with crystal violet, researchers should be aware of the limited availability of specific spectral and quantitative data for this compound itself. The protocols provided in this guide offer a solid foundation for the application of this compound in a research setting, with the understanding that optimization may be required for specific experimental contexts. Its primary role as a visible light chromophore makes it a workhorse stain for a variety of standard microscopy techniques.
References
Ethyl Violet: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl Violet (also known as Basic Violet 4, C.I. 42600), a synthetic triarylmethane dye. This compound is a crucial compound in various scientific and industrial applications, including histology, cytology, and as a pH indicator.[1] Its efficacy in these roles is fundamentally linked to its solubility in different solvent systems. This document outlines its solubility profile, details the experimental methods for its determination, and illustrates relevant workflows.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents, a critical consideration for its application in diverse experimental and industrial settings. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Formula | Solubility | Notes | Citations |
| Aqueous Solvents | ||||
| Water (Cold) | H₂O | Soluble | - | [2] |
| Water (Hot) | H₂O | Soluble | Appears violet blue | [2] |
| Water | H₂O | 10 mg/mL | - | [3][4] |
| Water | H₂O | 5 mg/mL | Requires sonication and heating to 60°C | |
| Water | H₂O | 1 mg/mL | - | |
| Water | H₂O | Slightly Soluble | - | |
| Organic Solvents | ||||
| Ethanol | C₂H₅OH | Readily Soluble | Appears violet | |
| Methanol / Water (50% v/v) | CH₃OH / H₂O | Soluble | 0.1% (w/v) solution is commercially available | |
| General Organic Solvents | - | Excellent Solubility | Suitable for use in coatings and inks |
Experimental Protocols for Solubility Determination
The determination of dye solubility is a fundamental procedure for quality control and experimental design. The methodologies outlined below are standard approaches applicable to this compound.
This is a common and precise method for determining the solubility of colored compounds like this compound.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert Law.
Detailed Protocol:
-
Preparation of a Saturated Solution:
-
An excess amount of this compound powder is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.
-
The mixture is agitated vigorously using a magnetic stirrer or a shaker bath at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
The saturated solution is allowed to stand to let the undissolved particles settle.
-
The supernatant is carefully separated from the solid phase by centrifugation at high speed, followed by filtration through a fine-pore filter (e.g., 0.22 µm syringe filter) to remove any remaining suspended particles.
-
-
Preparation of Standard Solutions:
-
A stock solution of this compound of a known concentration is prepared in the same solvent.
-
A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.
-
-
Spectrophotometric Analysis:
-
The UV-Visible absorption spectrum of the standard solutions is recorded to determine the wavelength of maximum absorbance (λmax), which for this compound is approximately 596 nm.
-
A calibration curve is generated by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
-
Determination of Solubility:
-
The clear, filtered saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at λmax.
-
The concentration of the diluted sample is determined from the calibration curve.
-
The solubility of this compound in the solvent is calculated by multiplying the determined concentration by the dilution factor.
-
This is a rapid method particularly useful for sparingly soluble dyes.
Principle: The method is based on the abrupt change in a physical property (like light scattering or absorbance) of a solution when the solubility limit is exceeded and the solute begins to form a suspension.
Detailed Protocol:
-
System Setup:
-
A known volume of the solvent is placed in a cuvette within a spectrophotometer or a nephelometer.
-
-
Titration:
-
A concentrated stock solution of this compound (in a miscible solvent) or the solid dye is added to the solvent in very small, precise increments.
-
-
Measurement:
-
After each addition and subsequent mixing, the absorbance or light scattering (turbidity) of the solution is measured.
-
-
Data Analysis:
-
A graph of absorbance/turbidity versus the total amount of added dye is plotted.
-
The plot will initially show a linear increase (following Beer-Lambert law if measuring absorbance). Once the saturation point is reached, the formation of a precipitate will cause a sharp, non-linear increase in light scattering or a deviation from linearity in the absorbance plot.
-
The point of intersection of the two distinct linear portions of the graph indicates the solubility limit.
-
Visualizations: Workflows and Applications
The utility of this compound is widespread, from biological staining to analytical chemistry. The following diagrams, rendered using Graphviz, illustrate a typical experimental workflow and the logical relationships between its various applications.
References
Health and safety considerations for using Ethyl violet in the lab
An In-depth Technical Guide to the Health and Safety Considerations for Using Ethyl Violet in the Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Basic Violet 4 or C.I. 42600, is a triphenylmethane dye with various applications in laboratory settings, including biological staining.[1] While a valuable tool, its use necessitates a thorough understanding of its potential health and safety hazards. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency protocols associated with this compound to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] The primary hazards associated with this compound are eye, skin, and respiratory tract irritation.[3] It is also considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4] The toxicological properties of this material have not been fully investigated, warranting a cautious approach to its handling.[3]
GHS Hazard Statements
The following Globally Harmonized System (GHS) hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long-lasting effects.
Toxicological Data
While comprehensive toxicological data for this compound is limited, some studies on acute oral toxicity have been conducted.
Acute Toxicity
The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The LD50 is the dose required to kill half the members of a tested population after a specified test duration.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 549 mg/kg bw | |
| LD50 | Rat (female) | Oral | 308 mg/kg bw |
bw: body weight
Signs of acute toxicity observed in rats after oral administration included sluggishness, unsteady gait, facial erythema, tremors, diarrhea, emaciation, and a moribund appearance.
Carcinogenicity and Mutagenicity
This compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. However, related compounds like crystal violet are classified as Category 3 carcinogenic substances with limited evidence of a carcinogenic effect. No specific data on the mutagenicity of this compound was found.
Exposure Controls and Personal Protection
To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.
Engineering Controls
-
Ventilation: Use in a well-ventilated area. Facilities storing or utilizing this material should be equipped with local exhaust ventilation (LEV) to keep airborne concentrations low, especially when handling the powder.
-
Eyewash Stations and Safety Showers: Eyewash facilities and a safety shower should be readily available in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | To prevent eye irritation and serious eye damage from splashes or dust. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or overalls to prevent skin exposure. | To prevent skin irritation upon contact. |
| Respiratory Protection | A NIOSH-approved respirator should be worn if ventilation is inadequate or when the potential for inhalation of dust exists. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed. | To prevent respiratory tract irritation from inhaling the powder. |
Safe Handling and Storage
Handling Procedures
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling.
-
Minimize dust generation and accumulation.
-
Use in a designated area with appropriate ventilation.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage Requirements
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area.
-
Store away from incompatible materials such as oxidizing agents.
-
Keep containers securely sealed.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release Measures
-
Minor Spills:
-
Clean up spills immediately.
-
Wear appropriate PPE.
-
Sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.
-
Provide ventilation.
-
-
Major Spills:
-
Evacuate the area.
-
Alert emergency services.
-
Prevent the spillage from entering drains or water courses.
-
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Experimental Protocols
The following are generalized protocols that can be adapted for assessing the safety of this compound.
Protocol for Assessing Acute Dermal Irritation (Adapted from OECD Guideline 404)
-
Test Animals: Use healthy young adult albino rabbits.
-
Preparation: On the day before the test, closely clip the fur on the dorsal area of the trunk of the animals.
-
Application:
-
Apply 0.5 g of this compound powder, moistened with a small amount of water, to a small area (about 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and secure it with non-irritating tape.
-
Wrap the trunk of the rabbit with an elastic bandage for a 4-hour exposure period.
-
-
Observation:
-
After 4 hours, remove the patch and any residual test substance.
-
Examine the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Score the reactions based on a standardized scale (e.g., Draize scale).
-
Protocol for In Vitro Cytotoxicity Assay (Crystal Violet Staining Method)
-
Cell Culture: Seed adherent cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Remove the fixative and allow the plate to dry.
-
Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Quantification:
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium dodecyl sulfate).
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is proportional to the number of viable cells.
-
Visualizations
Safe Handling Workflow for this compound Powder
Caption: A logical workflow for the safe handling of this compound powder in a laboratory setting.
Conclusion
This compound is a useful laboratory chemical that requires careful handling due to its potential health hazards. By adhering to the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can minimize risks and maintain a safe working environment. A thorough understanding of the hazards, proper use of personal protective equipment, and adherence to safe handling and disposal practices are paramount.
References
Ethyl Violet: A Technical Guide to its Discovery, History, and Application as a Staining Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Violet, a synthetic triarylmethane dye, has a rich history intertwined with the development of biological stains. While often overshadowed by its close relative, Crystal Violet, this compound possesses unique properties that have carved out its niche in histological and cytological applications. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound as a staining agent. It includes a detailed examination of its chemical properties, a historical overview of its synthesis, and a comprehensive look at its use in biological research. This guide also presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate its effective use in the laboratory.
Discovery and History
The Genesis of Triarylmethane Dyes: The mid-1800s saw a revolution in the chemical industry with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. This breakthrough spurred the development of a new class of synthetic organic compounds, the triarylmethane dyes, which are characterized by their intense colors.
Synthesis of Crystal Violet and the Emergence of this compound: In 1883, the Swiss chemist Alfred Kern, working at the firm Bindschedler & Busch in Basel, first synthesized Crystal Violet (also known as Gentian Violet). During his efforts to optimize the synthesis process, Kern discovered that by substituting diethylaniline for dimethylaniline in the reaction, he could produce a closely related violet dye. This dye is now identified as this compound (C.I. 42600 or Basic Violet 4). Therefore, the initial synthesis of this compound can be attributed to Alfred Kern around 1883.
Early Applications as a Biological Stain: The late 19th and early 20th centuries were a period of significant advancement in histology and microbiology, with researchers actively seeking new stains to visualize cellular structures. Given its vibrant color and affinity for certain biological tissues, it is highly probable that this compound was explored as a biological stain shortly after its synthesis. Its primary documented use in histology has been for the demonstration of elastic fibers, often as a component in more complex staining solutions.
Chemical and Physical Properties
This compound is a cationic dye, a property that governs its interaction with negatively charged components of cells and tissues.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₂N₃Cl | [1] |
| Molecular Weight | 492.2 g/mol | [1] |
| C.I. Number | 42600 | [1] |
| C.I. Name | Basic Violet 4 | [1] |
| Appearance | Dark green powder | [2] |
| Solubility | Soluble in water and ethanol | |
| Absorption Maximum (λmax) | 596 nm | |
| pH Indicator Range | pH 0.0 (yellow) - 3.5 (blue) |
Applications in Biological Staining
While not as ubiquitously used as Crystal Violet, this compound has found utility in specific histological and cytological applications.
Staining of Elastic Fibers
A primary application of this compound is in the demonstration of elastic fibers in connective tissue. Elastic fibers are crucial components of tissues that require elasticity, such as arteries, lungs, and skin. Pathological changes in these fibers are associated with various diseases, including arteriosclerosis and emphysema. This compound, often in combination with other dyes and reagents, selectively stains these fibers, allowing for their visualization and assessment. The mechanism is thought to involve the formation of a dye-lake complex with iron, which then binds to the elastin protein.
General Histological and Cytological Staining
As a basic dye, this compound can be used for general-purpose staining in histology and cytology. Its cationic nature allows it to bind to basophilic structures within the cell, such as the nucleus (rich in negatively charged DNA) and ribosomes.
An Alternative to Crystal Violet
Recent studies have explored this compound as a potentially safer alternative to Crystal Violet in certain medical applications. For instance, it has been evaluated for visualizing the vessel wall during vascular anastomosis, with results showing no significant difference in the time required for the procedure compared to Crystal Violet.
Experimental Protocols
The following section provides a detailed protocol for a classic method that utilizes a violet triarylmethane dye for staining elastic fibers. While the original formulation specifies Crystal Violet, this compound can be used as a substitute.
Miller's Elastic Stain (Modified)
This method is a modification of Weigert's resorcin-fuchsin stain and is effective for demonstrating elastic fibers.
Reagents:
-
Miller's Elastic Stain Solution:
-
Victoria blue 4R: 1.0 g
-
New fuchsin: 1.0 g
-
This compound (or Crystal Violet): 1.0 g
-
Distilled water: 200 ml
-
Resorcinol: 4.0 g
-
Dextrin: 1.0 g
-
30% aqueous ferric chloride: 50.0 ml
-
95% ethanol
-
-
Celestine Blue Solution
-
Mayer's Hematoxylin
-
Van Gieson's Stain
Procedure:
-
Preparation of Miller's Elastic Stain Solution:
-
Dissolve the Victoria blue 4R, new fuchsin, and this compound in 200 ml of hot distilled water.
-
Add the resorcinol and dextrin, and bring the solution to a boil.
-
Add the 30% ferric chloride and continue to boil for 5 minutes.
-
Filter the hot solution and retain the precipitate on the filter paper.
-
Return the filter paper with the precipitate to the original flask and add 200 ml of 95% ethanol.
-
Heat the mixture on a water bath or hot plate for 15-20 minutes until the precipitate dissolves.
-
Filter the solution and adjust the final volume to 200 ml with 95% ethanol.
-
-
Staining Procedure:
-
Deparaffinize tissue sections and bring to distilled water.
-
Stain in Miller's elastic stain solution for 1.5 to 3 hours.
-
Wash in 95% alcohol.
-
Rinse with distilled water.
-
Stain nuclei with Celestin Blue for 5 minutes.
-
Rinse in distilled water.
-
Stain in Mayer's Hematoxylin for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
Counterstain with Van Gieson's stain for 1-2 minutes.
-
Dehydrate rapidly through ascending grades of alcohol, clear in xylene, and mount.
-
Expected Results:
-
Elastic fibers: Dark blue to black
-
Nuclei: Blue/Black
-
Collagen: Red
-
Other tissue elements: Yellow
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₄₂N₃Cl | |
| Molecular Weight | 492.2 g/mol | |
| Absorption Maximum (λmax) | 596 nm | |
| C.I. Number | 42600 |
Table 2: Comparative Performance in Vascular Anastomosis
| Staining Agent | Mean Anastomosis Time (seconds) | Standard Deviation |
| This compound | 450.1 | 43.27 |
| Crystal Violet | 448.9 | 53.19 |
No statistically significant difference was observed between the two groups.
Signaling Pathways and Experimental Workflows
Currently, there is no readily available scientific literature describing the use of this compound for the direct elucidation of specific signaling pathways. Its primary application remains in the structural visualization of cells and tissues.
Experimental Workflow: Histological Staining
The general workflow for using this compound in histological staining is depicted below.
Caption: General workflow for histological staining with this compound.
Logical Relationship: this compound and Crystal Violet
The chemical relationship between this compound and Crystal Violet is based on the degree of alkylation of the amine groups.
Caption: Chemical relationship between Crystal Violet and this compound.
Conclusion
This compound, a historical dye born from the innovations of 19th-century chemistry, remains a valuable tool in the modern biological laboratory. While its applications are more specialized than those of its close relative, Crystal Violet, its utility in staining elastic fibers and its potential as a safer alternative in certain procedures ensure its continued relevance. This guide provides a foundational understanding of this compound for researchers and scientists, enabling them to effectively incorporate this classic stain into their experimental repertoire. Further research into its staining mechanisms and potential new applications is warranted.
References
Ethyl Violet: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl violet, also known as Basic Violet 4 or C.I. 42600, is a triarylmethane dye that serves as a valuable pH indicator in various chemical research and analytical applications. Its distinct color change in acidic environments makes it a suitable choice for specific titrations and pH measurements. This technical guide provides an in-depth overview of this compound's properties, experimental protocols for its use, and a summary of its quantitative data.
Core Properties and Specifications
This compound is a dark brown to olive green powder with the chemical formula C₃₁H₄₂N₃Cl.[1] Key specifications and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₂N₃Cl | [1][2][3][4] |
| Molecular Weight | 492.15 g/mol | |
| CAS Number | 2390-59-2 | |
| Appearance | Dark brown to olive green powder | |
| pH Transition Range | 0.0 - 3.5 | |
| Color Change | Yellow (acidic) to Blue (basic) | |
| Absorption Maxima (λmax) | 594-597 nm |
pH Indicator Properties and Mechanism
This compound exhibits a distinct color change from yellow in acidic solutions to blue in solutions with a pH above its transition range. This change is attributed to the alteration of its chemical structure upon protonation and deprotonation, which affects the molecule's chromophore and, consequently, its absorption of visible light.
Experimental Protocols
Preparation of this compound Indicator Solution
A standard 0.1% w/v indicator solution can be prepared as follows:
-
Reagents and Materials:
-
This compound powder (0.1 g)
-
Methanol (50 mL)
-
Deionized water (50 mL)
-
Volumetric flask (100 mL)
-
Weighing balance
-
-
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Dissolve the powder in 50 mL of methanol in a 100 mL volumetric flask.
-
Once dissolved, add deionized water to bring the total volume to 100 mL.
-
Stopper the flask and mix thoroughly.
-
An alternative preparation involves dissolving 0.1 g of this compound in 100 mL of 50% ethanol.
General Acid-Base Titration Protocol
This compound is suitable for titrations where the endpoint occurs in the strongly acidic pH range. The following is a general protocol for a strong acid-strong base titration.
-
Reagents and Materials:
-
Analyte (e.g., ~0.1 M HCl)
-
Titrant (e.g., standardized ~0.1 M NaOH)
-
This compound indicator solution (0.1%)
-
Buret, stand, and clamp
-
Erlenmeyer flask
-
Pipette and bulb
-
-
Procedure:
-
Rinse the buret with a small amount of the NaOH titrant and then fill it. Record the initial volume.
-
Pipette a known volume of the HCl analyte into the Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.
-
Slowly add the NaOH titrant from the buret to the flask while continuously swirling.
-
The endpoint is reached when the solution exhibits a persistent blue color.
-
Record the final volume of the titrant.
-
Repeat the titration at least two more times for accuracy.
-
Spectrophotometric Determination of pKa
-
Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. By measuring the absorbance of the indicator in solutions of varying known pH, the pKa can be determined using the Henderson-Hasselbalch equation in a modified form involving absorbance.
-
Reagents and Materials:
-
This compound indicator solution
-
A series of buffer solutions of known pH (spanning the transition range of ~0.0 to 3.5)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
-
Procedure:
-
Prepare a series of solutions containing a constant concentration of this compound in buffers of different, precisely measured pH values.
-
Determine the absorption spectra of the fully protonated (yellow) and fully deprotonated (blue) forms of the indicator to identify their respective λmax.
-
Measure the absorbance of each buffered indicator solution at the λmax of the basic (blue) form.
-
The pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_max - A) / (A - A_min)] Where:
-
A is the absorbance of the indicator at the given pH.
-
A_max is the maximum absorbance (in the fully basic form).
-
A_min is the minimum absorbance (in the fully acidic form).
-
-
The pKa is the average of the values obtained across the buffer series.
-
Synthesis of this compound
This compound is hexaethyl pararosaniline. Its synthesis is analogous to that of crystal violet (hexamethyl pararosaniline). The general approach involves the reaction of N,N-diethylaniline with a one-carbon electrophile, such as phosgene or formaldehyde, in the presence of a catalyst.
A general synthetic pathway involves the condensation of N,N-diethylaniline with formaldehyde to form a leuco dye, which is then oxidized to produce the final colored this compound.
Applications in Research
Beyond its use as a pH indicator, this compound finds applications in:
-
Biological Staining: It is used as a histological stain for tissues.
-
Analytical Chemistry: It can be used as a reagent for the extractive-spectrophotometric determination of anionic surfactants.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses. It is a dye and can cause staining. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a specialized pH indicator with a distinct color change in the highly acidic range. Its properties make it a useful tool for specific analytical applications, particularly in titrations where a low pH endpoint is expected. The protocols outlined in this guide provide a framework for its effective use in a research setting.
References
Methodological & Application
Application Notes and Protocols: Ethyl Violet Staining for Pancreatic Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of pancreatic tissue using a crystal violet-based method, often referred to as Lieb's method for amyloid. While ethyl violet is less common in standard histology, crystal violet staining is a valuable technique for the detection of amyloid deposits within pancreatic islets, a pathological hallmark in certain metabolic diseases such as type 2 diabetes. This metachromatic staining method results in amyloid deposits appearing reddish-purple against a blue background, providing clear visualization for analysis.
Data Presentation
The following table summarizes the key quantitative parameters for the crystal violet staining protocol for amyloid in pancreatic tissue.
| Parameter | Value/Range | Notes |
| Tissue Section Thickness | 10-12 µm | Thicker sections can provide better definition and more intense staining of amyloid deposits.[1] |
| Fixation | 10% Formalin, Phosphate Buffered | Standard fixation protocol for tissue preservation. |
| Crystal Violet Solution | 0.5% Crystal Violet in an alcoholic solution | Based on Lieb's method for amyloid staining. |
| Staining Time | 10 minutes | Incubation time in the crystal violet staining solution.[1] |
| Washing | Tap water | Used to rinse excess stain. |
| Mounting Medium | Aqueous-based | Essential to preserve the metachromatic staining of amyloid. |
Experimental Protocols
This section details the step-by-step methodology for staining amyloid in pancreatic tissue sections using Lieb's crystal violet method.
Reagent Preparation
Lieb's Alcoholic Crystal Violet Staining Solution (0.5%)
-
Crystal Violet Powder: 0.5 g
-
Ethanol, 95%: 100 ml
-
Distilled Water: As required
Instructions: Dissolve the crystal violet powder in the ethanol. This solution should be prepared in a chemical fume hood.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 3 minutes each to remove paraffin.
-
Hydrate the tissue sections by passing them through two changes each of 100% and 95% ethyl alcohol, with 10 dips in each change.[1]
-
Wash the slides thoroughly with distilled water.
-
-
Staining:
-
Place the slides in the Lieb's Alcoholic Crystal Violet Staining Solution and incubate for 10 minutes at room temperature.
-
-
Rinsing:
-
Rinse the slides well in tap water to remove excess stain.
-
-
Drying:
-
Carefully blot the excess water from the slides.
-
Allow the slides to air-dry completely in a vertical position.
-
-
Coverslipping:
-
Once completely dry, coverslip the sections using an aqueous-based mounting medium.
-
Expected Results
-
Amyloid Deposits: Reddish-purple
-
Background Tissue: Blue
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the crystal violet staining protocol for pancreatic tissue.
References
Application Notes & Protocols for the Detection of Gram-Negative Bacteria Using Ethyl Violet
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl violet is a triarylmethane dye with selective antimicrobial properties. It is particularly noted for its ability to inhibit the growth of Gram-positive bacteria while exhibiting lower toxicity towards Gram-negative bacteria. This selective action makes this compound a valuable tool in microbiology for the isolation and detection of Gram-negative organisms. These application notes provide detailed protocols for utilizing this compound in selective culture media and as a potential alternative primary stain in differential staining procedures.
The primary advantage of this compound over other dyes like crystal violet and brilliant green is its reduced inhibitory effect on Gram-negative bacteria, which can lead to better recovery and growth of these organisms in selective media[1]. The mechanism of this selective inhibition is attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria. The thick peptidoglycan layer of Gram-positive bacteria is thought to retain the dye, leading to growth inhibition, while the outer membrane of Gram-negative bacteria may offer some protection[2][3].
Data Presentation
Table 1: Comparative Toxicity of Triphenylmethane Dyes on Bacterial Growth
| Dye | Effect on Gram-Positive Bacteria | Effect on Gram-Negative Bacteria | Reference |
| This compound | High Inhibition | Markedly Less Toxic | |
| Crystal Violet | High Inhibition | Toxic | |
| Brilliant Green | High Inhibition | Toxic |
Note: This table is a qualitative summary based on available abstracts. For precise inhibitory concentrations, referral to the original full-text publication is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Selective Broth for Gram-Negative Bacteria
This protocol describes the preparation of a selective broth medium supplemented with this compound to encourage the growth of Gram-negative bacteria while suppressing the growth of Gram-positive bacteria. This is an adapted protocol based on the principles of selective media formulation.
Materials:
-
Tryptose Broth powder
-
This compound dye (C.I. 42600)
-
Distilled or deionized water
-
Autoclave
-
Sterile culture tubes or flasks
-
pH meter
Procedure:
-
Prepare Tryptose Broth: Prepare Tryptose Broth according to the manufacturer's instructions. A typical formulation is 20g of powder per 1 liter of distilled water.
-
Prepare this compound Stock Solution:
-
Prepare a 0.1% (w/v) stock solution of this compound by dissolving 0.1g of this compound powder in 100 mL of 95% ethanol.
-
Store the stock solution in a dark, airtight container at room temperature.
-
-
Supplement Broth with this compound:
-
Add the this compound stock solution to the prepared Tryptose Broth to achieve a final concentration that is effective for selection. Based on related media, a starting concentration of 1:100,000 (10 µg/mL) to 1:500,000 (2 µg/mL) is recommended for initial optimization.
-
For example, to make 1 liter of broth with a 1:100,000 concentration of this compound, add 1 mL of the 0.1% stock solution to 999 mL of Tryptose Broth.
-
-
Adjust pH: Adjust the pH of the medium to 7.2 ± 0.2 using a pH meter and appropriate adjustments with 1N HCl or 1N NaOH.
-
Dispense and Sterilize: Dispense the this compound supplemented broth into culture tubes or flasks. Sterilize by autoclaving at 121°C for 15 minutes.
-
Quality Control:
-
Inoculate a tube of the prepared medium with a known Gram-negative bacterium (e.g., Escherichia coli) and another with a known Gram-positive bacterium (e.g., Staphylococcus aureus).
-
Incubate at 35-37°C for 24-48 hours.
-
Observe for growth in the E. coli tube and inhibition of growth in the S. aureus tube.
-
Protocol 2: Proposed Method for Using this compound as a Primary Stain in a Differential Staining Procedure
This protocol outlines a proposed method for using this compound as an alternative to crystal violet in a Gram-staining-like procedure. This can be useful for researchers investigating alternative staining methods or when crystal violet is unavailable.
Materials:
-
Bacterial smear on a microscope slide
-
This compound staining solution (see preparation below)
-
Gram's iodine (mordant)
-
Decolorizer (e.g., 95% ethanol or a 1:1 mixture of acetone and ethanol)
-
Counterstain (e.g., safranin or basic fuchsin)
-
Microscope
Preparation of this compound Staining Solution (0.5% w/v):
-
Dissolve 0.5g of this compound powder in 20 mL of 95% ethanol.
-
In a separate container, dissolve 0.8g of ammonium oxalate in 80 mL of distilled water.
-
Mix the two solutions. Let the mixture stand for 24 hours before use and filter if a precipitate forms.
Staining Procedure:
-
Prepare a bacterial smear: Prepare a thin smear of the bacterial culture on a clean microscope slide, air dry, and heat-fix.
-
Primary Stain: Flood the smear with the this compound staining solution and let it stand for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Mordant: Flood the smear with Gram's iodine solution and let it stand for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Decolorization: Briefly apply the decolorizer (e.g., 95% ethanol) until the runoff is clear (typically 10-20 seconds). This is a critical step and may require optimization.
-
Rinse: Immediately rinse the slide with tap water to stop the decolorization process.
-
Counterstain: Flood the smear with safranin and let it stand for 30-60 seconds.
-
Rinse and Dry: Gently rinse the slide with tap water and blot dry with bibulous paper.
-
Microscopic Examination: Examine the slide under oil immersion. Gram-negative bacteria are expected to appear pink/red, while Gram-positive bacteria should appear deep violet.
Visualizations
Diagram 1: Logical Workflow for Selective Isolation of Gram-Negative Bacteria
Caption: Workflow for the selective isolation of Gram-negative bacteria using this compound broth.
Diagram 2: Mechanism of Differential Inhibition by this compound
References
Application Notes & Protocols: Ethyl Violet for High-Sensitivity Protein Visualization in SDS-PAGE
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Visualizing proteins in polyacrylamide gels following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique in proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are traditional methods, there is a continuous search for sensitive, rapid, and cost-effective alternatives. Ethyl Violet, a triarylmethane dye, and its close analog Crystal Violet, present a versatile and sensitive option for protein detection. This document provides detailed application notes and protocols for the use of this compound and Crystal Violet in SDS-PAGE protein visualization, including a highly sensitive counterion dye staining method. These methods offer comparable or superior sensitivity to some traditional techniques and are compatible with downstream applications such as mass spectrometry.[1]
Mechanism of Action
This compound and Crystal Violet are cationic dyes that interact with negatively charged molecules. In the context of SDS-PAGE, proteins are typically coated with the anionic detergent SDS, conferring a net negative charge. The positively charged dye molecules form complexes with the SDS-coated proteins, allowing for their visualization as distinct bands against a clear background. The staining mechanism is based on the formation of an ion-pair complex between the dye and the protein-SDS micelles within the gel matrix.
Quantitative Data Presentation
The following table summarizes the performance characteristics of Crystal Violet and a counterion dye method utilizing this compound, in comparison to the standard Coomassie Brilliant Blue R-250 stain. The data for Crystal Violet is presented as a close approximation for this compound due to their structural similarity.
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Staining Time | Key Advantages |
| Coomassie Brilliant Blue R-250 | ~80-100 ng | Similar to Crystal Violet | ~1 hour to overnight | Well-established, good for quantification. |
| Crystal Violet | ~16 ng | Similar to Coomassie Blue | 30 min at 60°C or 3h at RT | ~5-fold more sensitive than Coomassie R-250, simple protocol.[2][3] |
| Crystal Violet + Coomassie Blue (Counterion) | ~2 ng | Not specified | Not specified | Significantly increased sensitivity.[2][3] |
| This compound + Zincon (Counterion) | 4–8 ng | Not specified | 1–1.5 hours | High sensitivity, rapid, and compatible with mass spectrometry. |
Experimental Protocols
Protocol 1: Direct Protein Staining with Crystal Violet
This protocol is adapted from a method developed for Crystal Violet, a close structural analog of this compound, and is expected to yield similar results.
Materials:
-
Staining Solution: 0.1% (w/v) Crystal Violet in deionized water.
-
Destaining Solution: 10% (v/v) methanol or ethanol in deionized water.
-
Fixing Solution (Optional, for improved sensitivity): 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
Procedure:
-
Fixation (Optional): After electrophoresis, place the gel in the fixing solution for 30-60 minutes with gentle agitation. This step can enhance protein retention and sensitivity.
-
Washing: Rinse the gel with deionized water for 5-10 minutes to remove residual SDS and fixing solution.
-
Staining: Immerse the gel in the 0.1% Crystal Violet staining solution.
-
For rapid staining, incubate at 60°C for 30 minutes.
-
Alternatively, stain at room temperature for 3 hours with gentle agitation.
-
-
Destaining: Transfer the gel to the destaining solution. Gently agitate at room temperature. The protein bands will appear as violet against a clearing background. Change the destaining solution as needed until the desired contrast is achieved.
-
Storage: Once destained, the gel can be stored in deionized water.
Protocol 2: High-Sensitivity Counterion Dye Staining with this compound and Zincon
This method offers high sensitivity and is compatible with mass spectrometry, making it ideal for proteomics workflows.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: A mixture of Zincon and this compound. The precise formulation may need optimization, but is based on the principle of forming an ion-pair complex.
-
Washing Solution: Deionized water.
Procedure:
-
Fixation: Following SDS-PAGE, immerse the gel in the fixing solution for at least 30 minutes with gentle agitation.
-
Staining: Transfer the gel directly into the this compound and Zincon counterion staining solution. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Briefly wash the stained gel with deionized water to remove excess stain from the gel surface. Protein bands will appear as sharp, dark bands. The entire process can be completed in approximately 1 to 1.5 hours.
-
Analysis: The gel is now ready for imaging and subsequent analysis, such as mass spectrometry. The stain does not typically interfere with tryptic digestion and peptide extraction.
Diagrams
Experimental Workflow for Direct Protein Staining
Caption: Workflow for direct protein visualization using Crystal/Ethyl Violet.
Logical Relationship of Staining Components in Counterion Method
Caption: Interaction of components in the this compound-Zincon counterion staining method.
References
- 1. Counterion Dye Staining of Proteins in One- and Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis and Tryptic Gel Digestion of Stained Protein for Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Crystal violet stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl Violet Staining in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Ethyl Violet staining solutions for use in various microscopy applications. This compound is a basic triphenylmethane dye that binds to acidic cellular components, such as nucleic acids, staining them a violet color. It is utilized in histology and bacteriology to enhance the contrast of tissues and cells.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference when preparing solutions and for safety considerations.
| Property | Value |
| Synonyms | Basic Violet 4, C.I. 42600 |
| Chemical Formula | C₃₁H₄₂N₃Cl |
| Molecular Weight | 492.14 g/mol [1] |
| Appearance | Dark brown to olive-green powder[1] |
| Solubility in Water | 10 mg/mL[2][3] |
| Solubility in Ethanol | Soluble[4] |
| Absorption Maximum (λmax) | 594-597 nm |
Experimental Protocols
Below are detailed protocols for the preparation of both aqueous and alcoholic stock solutions of this compound, as well as a working solution for general staining purposes.
Protocol 1: Preparation of 1% (w/v) Aqueous this compound Stock Solution
This protocol outlines the preparation of a simple aqueous solution of this compound.
Materials:
-
This compound powder (C.I. 42600)
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Weighing paper/boat
-
Spatula
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Storage bottle (amber glass recommended)
Procedure:
-
Weigh out 1.0 g of this compound powder using a clean spatula and weighing paper.
-
Measure 100 mL of distilled or deionized water using a graduated cylinder.
-
Pour the water into a glass beaker and add a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring to create a vortex.
-
Gradually add the weighed this compound powder to the stirring water.
-
Continue stirring until the powder is completely dissolved. This may take some time. Gentle heating (to no more than 50°C) can aid dissolution but is not always necessary.
-
Once dissolved, turn off the stirrer and remove the stir bar.
-
Filter the solution through filter paper to remove any undissolved particles or impurities.
-
Transfer the filtered solution to a clearly labeled amber glass bottle for storage.
-
Store the solution at room temperature (15-25°C) in a dark place to protect it from light. The solution is stable for an extended period, but it is good practice to check for precipitation before each use.
Protocol 2: Preparation of 1% (w/v) Alcoholic this compound Stock Solution
This protocol describes the preparation of an ethanolic solution of this compound, which may offer better solubility and stability.
Materials:
-
This compound powder (C.I. 42600)
-
95% Ethanol
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Weighing paper/boat
-
Spatula
-
Filter paper
-
Funnel
-
Storage bottle (amber glass recommended)
Procedure:
-
Weigh out 1.0 g of this compound powder.
-
Measure 100 mL of 95% ethanol.
-
In a glass beaker with a magnetic stir bar, add the ethanol.
-
While stirring, slowly add the this compound powder.
-
Stir until the dye is fully dissolved. This compound is readily soluble in ethanol, so this should be a relatively quick process.
-
Filter the solution to remove any particulate matter.
-
Store the solution in a labeled amber glass bottle at room temperature, away from light and sources of ignition.
Protocol 3: Preparation of a General-Purpose Working Staining Solution
This protocol details the dilution of the stock solution to a typical working concentration for general histological and cytological staining.
Materials:
-
1% this compound Stock Solution (aqueous or alcoholic)
-
Distilled or deionized water
-
Glacial acetic acid (optional, for enhancing nuclear staining)
-
Graduated cylinders
-
Storage bottle
Procedure:
-
To prepare a 0.1% working solution, mix 10 mL of the 1% this compound stock solution with 90 mL of distilled or deionized water.
-
For enhanced nuclear staining, 1 mL of glacial acetic acid can be added to the 100 mL of working solution.
-
Mix the solution thoroughly.
-
The working solution should be prepared fresh as needed for best results, although it can be stored for a few weeks in a tightly sealed container.
Visualizing the Workflow
The following diagram illustrates the general workflow for preparing an this compound staining solution.
Applications in Microscopy
This compound is a versatile stain with several applications in microscopy:
-
General Histology: It can be used as a counterstain to visualize cell nuclei and cytoplasm.
-
Bacteriology: While less common than Crystal Violet, it can be used in Gram staining procedures to differentiate between Gram-positive and Gram-negative bacteria.
-
Specific Tissue Staining: It has been used to stain pancreatic tissue and elastin fibers.
-
Amyloid Staining: In some protocols, it can be used for the detection of amyloid deposits in tissues.
Safety Precautions
-
This compound is harmful if swallowed and can cause serious eye damage.
-
It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and solutions.
-
Work in a well-ventilated area or under a fume hood.
-
Store the dye and its solutions away from incompatible materials such as strong oxidizing agents.
-
Dispose of the waste according to local regulations.
References
Ethyl Violet: A Versatile Counterstain for Histological Analysis
Application Note
For Research Use Only.
Introduction
Ethyl violet, a triarylmethane cationic dye (C.I. 42600), serves as a valuable counterstain in various histological and cytological procedures.[1][2][3] Soluble in both water and ethanol, it imparts a distinct violet hue to cellular components, primarily binding to anionic structures.[1][2] While less common than its counterpart crystal violet, this compound presents a viable alternative, particularly in applications requiring strong nuclear or specific cytoplasmic staining. Its most prominent documented use is within mixed dye solutions for the demonstration of elastic fibers. Additionally, studies have explored its utility as a safer substitute for crystal violet in specialized applications like the visualization of vessel walls during surgical procedures.
This document provides detailed protocols for the preparation and application of this compound as a counterstain for paraffin-embedded tissue sections and in special staining techniques.
Principle of Staining
As a basic dye, this compound carries a positive charge and therefore binds to negatively charged (basophilic) tissue components. This electrostatic interaction allows it to stain cell nuclei, which are rich in anionic phosphate groups of nucleic acids, as well as other basophilic structures within the cytoplasm, such as ribosomes. The intensity of the staining can be modulated by factors including the pH of the staining solution, the duration of staining, and the differentiation process.
Logical Relationship of Staining Principle
Caption: Logical diagram of the electrostatic interaction between cationic this compound and anionic tissue components.
Applications
-
General Counterstaining: this compound can be used as a nuclear counterstain in immunohistochemistry (IHC) and general histology, providing a violet contrast to other stains.
-
Special Stains: It is a recommended component in dye mixtures for staining elastic fibers.
-
Amyloid Staining: While protocols often specify crystal violet, the chemical similarity suggests this compound could be a suitable substitute for the metachromatic staining of amyloid deposits.
-
Surgical Visualization: It has been investigated as a safer alternative to crystal violet for staining vessel walls during microvascular anastomosis.
Quantitative Data
A comparative study on the use of this compound (EV) versus crystal violet (CV) for visualizing the vessel wall during vascular anastomosis provided the following data. The time taken for anastomosis was used as a performance metric, with no statistically significant difference observed between the two dyes.
| Parameter | Crystal Violet (CV) | This compound (EV) |
| Number of Anastomoses | 30 | 30 |
| Average Anastomosis Time (seconds) | 448.9 ± 53.19 (SD) | 450.1 ± 43.27 (SD) |
| Median Anastomosis Time (seconds) | 439.5 | 446.0 |
| Range of Anastomosis Time (seconds) | 362 - 616 | 377 - 536 |
Data from Murai et al. (2022).
Experimental Protocols
Protocol 1: this compound as a General Counterstain for Paraffin-Embedded Sections
This protocol is adapted from standard procedures for basic violet dyes. Optimization may be required for specific tissue types and primary staining protocols.
Reagents:
-
This compound Staining Solution (see preparation below)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled Water
-
Acid Alcohol (1% HCl in 70% Ethanol) - for differentiation
-
Mounting Medium
Preparation of 0.1% Aqueous this compound Staining Solution:
-
Weigh 0.1 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Filter before use.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (1 change, 3 minutes).
-
Transfer through 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water.
-
-
Primary Staining (if applicable):
-
Perform primary staining as per the specific protocol (e.g., H&E, IHC).
-
-
Counterstaining:
-
Immerse slides in 0.1% this compound Staining Solution for 1-5 minutes.
-
-
Rinsing:
-
Briefly rinse in running tap water.
-
-
Differentiation (optional):
-
Dip slides in acid alcohol for a few seconds to remove excess stain.
-
Immediately rinse thoroughly in running tap water to stop differentiation.
-
Check staining intensity microscopically.
-
-
Dehydration and Clearing:
-
Dehydrate through 95% ethanol (1 minute).
-
Dehydrate through 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Coverslip with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Violet
-
Other Basophilic Structures: Lighter violet
-
Background: Dependent on primary stain
Experimental Workflow: General Counterstaining
Caption: Step-by-step workflow for using this compound as a histological counterstain.
Protocol 2: this compound in a Mixture for Elastic Fiber Staining (Conceptual)
This protocol is based on the recommendation for including this compound in iron resorcin fuchsin type solutions.
Reagents:
-
A modified Weigert's resorcin-fuchsin solution incorporating this compound.
-
Acid alcohol for differentiation.
-
Nuclear fast red or other suitable counterstain.
Preparation of Staining Solution (Conceptual Formulation):
-
Combine basic fuchsin and this compound in a solution of ethanol.
-
Add resorcinol and bring to a boil.
-
Add ferric chloride solution and continue boiling to form a precipitate.
-
Collect the precipitate by filtration, dry it, and then redissolve in ethanol, typically with the addition of hydrochloric acid.
Procedure:
-
Deparaffinize and rehydrate sections to 70% ethanol.
-
Stain in the this compound-resorcin-fuchsin solution for 20-60 minutes.
-
Rinse in 70% ethanol.
-
Differentiate in acid alcohol until elastic fibers are distinct and the background is clear.
-
Wash well in tap water.
-
Counterstain with a contrasting nuclear stain if desired.
-
Dehydrate, clear, and mount.
Expected Results:
-
Elastic Fibers: Dark violet to black
-
Nuclei: Red (if using Nuclear Fast Red)
-
Collagen: Pale pink
-
Cytoplasm: Yellowish
Troubleshooting
| Issue | Possible Cause | Solution |
| Overstaining | Staining time too long; insufficient differentiation. | Reduce staining time; increase differentiation time or use a stronger differentiator. |
| Weak Staining | Staining time too short; old or improperly prepared stain. | Increase staining time; prepare fresh staining solution. |
| Non-specific Background Staining | Inadequate rinsing; protein adhesion. | Ensure thorough rinsing after staining; consider a blocking step for IHC. |
| Precipitate on Section | Unfiltered or old staining solution. | Filter the stain immediately before use; prepare fresh solution. |
Safety Precautions
This compound is a chemical dye. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application Notes & Protocols: Visualizing Cellular Structures with Ethyl Violet
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl Violet, a basic triphenylmethane dye, in the visualization of cellular structures for microscopy.
Introduction
This compound (C.I. 42600) is a synthetic dye recognized for its utility as a biological stain in microscopy, histology, and microbiology.[1][2] Belonging to the triphenylmethane family, it imparts a distinct violet color, enhancing the contrast and visibility of cellular components.[1] Its primary application lies in general histological and pathological staining.[2] this compound binds strongly to anionic (negatively charged) cellular components, resulting in vivid coloration of structures such as the nucleus and cytoplasm. While its use is well-established in bacteriology, particularly as a component of Gram staining, detailed protocols for its application in visualizing specific subcellular organelles in eukaryotic cells are less commonly documented than for its close relative, Crystal Violet.
Recent studies have explored this compound as a potential alternative to Crystal Violet, particularly in medical applications, due to concerns about the latter's potential carcinogenicity.
Physicochemical Properties & Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | Basic Violet 4, Ethyl Purple 6B | |
| C.I. Number | 42600 | |
| Molecular Formula | C31H42N3Cl | |
| Molecular Weight | 496.15 g/mol | |
| Appearance | Dark green powder | |
| Solubility | Slightly soluble in water, soluble in ethanol | |
| Absorption Maxima (λmax) | 594 - 597 nm |
Storage and Handling:
-
Store below 25°C in a dry, well-ventilated place.
-
This compound is considered hazardous at high concentrations. Avoid all personal contact, including inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and staining solutions.
-
Handle in a well-ventilated area or a fume hood to minimize dust generation and accumulation.
Mechanism of Staining
The staining mechanism of this compound is based on an electrostatic interaction. In an aqueous or alcoholic solution, the this compound salt dissociates. The positively charged this compound cation then binds to negatively charged components within the cell.
Caption: Dissociation and binding mechanism of this compound.
Experimental Protocols
While specific protocols for visualizing subcellular organelles with this compound are not as prevalent as for other dyes, the following protocols are adapted from established methods for general cell staining and the closely related Crystal Violet. Researchers are advised to optimize these protocols for their specific cell type and application.
General Staining of Adherent Cells for Morphological Assessment
This protocol is suitable for visualizing the overall morphology of adherent cells in culture.
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixative Solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of 20% ethanol.
-
Deionized water
Procedure:
-
Cell Culture: Seed adherent cells in a multi-well plate at the desired density and culture until they reach the desired confluency.
-
Aspiration: Carefully aspirate the culture medium from the wells.
-
Washing: Gently wash the cells twice with PBS to remove any remaining medium.
-
Fixation: Add the fixative solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-20 minutes at room temperature.
-
Rinsing: Gently rinse the wells with deionized water to remove the fixative.
-
Staining: Add the 0.1% this compound Staining Solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Washing: Carefully wash the wells with deionized water multiple times until the excess stain is removed and the wash water runs clear.
-
Drying: Allow the plate to air dry completely at room temperature.
-
Visualization: Visualize the stained cells using a bright-field microscope. The nuclei will appear dark violet, and the cytoplasm will be a lighter shade of violet.
Caption: Workflow for general staining of adherent cells.
Quantification of Cell Viability/Biomass (Adapted from Crystal Violet Assay)
This assay indirectly quantifies cell number by staining the total protein and DNA of adherent cells. It is useful for assessing cell proliferation or cytotoxicity.
Materials:
-
All materials from Protocol 4.1
-
Solubilization Solution: 10% acetic acid or 1% Sodium Dodecyl Sulfate (SDS)
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Follow steps 1-8 from Protocol 4.1.
-
Solubilization: Add an appropriate volume of Solubilization Solution to each well (e.g., 100-200 µL for a 96-well plate).
-
Incubation: Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure the dye is completely dissolved.
-
Absorbance Measurement: Transfer the solubilized dye to a new flat-bottom 96-well plate if necessary. Measure the absorbance (Optical Density, OD) at a wavelength between 570-595 nm.
-
Analysis: The absorbance is directly proportional to the number of cells. Higher absorbance indicates a greater cell biomass.
Data Presentation
The following table provides a starting point for optimizing the general staining protocol.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.05% - 0.5% (w/v) | Higher concentrations may lead to increased background staining. |
| Fixation Time | 10 - 20 minutes | Methanol fixation is generally faster but can alter cell morphology. |
| Staining Time | 10 - 30 minutes | Optimal time may vary with cell type and density. |
| Solubilization Time | 15 - 30 minutes | Ensure complete dissolution of the dye for accurate quantification. |
| Absorbance Wavelength | 570 - 595 nm | Corresponds to the absorbance peak of Crystal/Ethyl Violet. |
Limitations and Further Considerations
-
Specificity: this compound is a non-specific stain for anionic molecules and does not target specific organelles with high fidelity in the way that fluorescent probes can.
-
Live-Cell Imaging: This protocol is designed for fixed cells. This compound is generally not suitable for live-cell imaging due to its membrane permeability and potential cytotoxicity.
-
Fluorescence: While related triphenylmethane dyes can have fluorescent properties, the use of this compound as a fluorescent stain is not well-documented. Its primary application remains in bright-field microscopy.
-
Protocol Optimization: The provided protocols are general guidelines. Optimal conditions, including staining concentration and incubation times, should be determined empirically for each cell line and experimental setup.
References
Ethyl Violet in Photodynamic Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and potential applications of Ethyl Violet (EV) and related compounds in photodynamic therapy (PDT). While direct research on this compound as a primary photosensitizer in cancer PDT is emerging, studies on the broader class of triarylmethane dyes and specific prodrug strategies offer significant insights into its potential. This document outlines the fundamental mechanisms, presents available data, and provides detailed protocols to guide further research and development.
Application Notes
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death.[1][2] this compound, a triarylmethane dye, possesses photophysical properties that make it a candidate for investigation as a photosensitizer. Triarylmethane dyes are characterized by strong absorption in the visible light spectrum, which is a key requirement for a PDT agent.[3] Research into related compounds like Crystal Violet has shown potential for mitochondrial targeting and selective phototoxicity against tumor cells.[4] Furthermore, a novel prodrug approach using Leuco this compound (LEV) has demonstrated the effective generation of this compound in situ for the photooxygenation of amyloid-β, highlighting a unique application of its photodynamic properties.[5]
Mechanism of Action
The therapeutic effect of PDT is predicated on the generation of cytotoxic ROS. The process is initiated when the photosensitizer, in this case, this compound, absorbs light energy, transitioning from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then participate in two primary types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, like a biological molecule, to produce radical ions which then react with oxygen to form ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). Studies on triarylmethane dyes suggest that an electron or hydrogen atom transfer from a biological target (like a protein) to the dye can be a primary step, making this pathway potentially significant, especially in hypoxic (low oxygen) environments often found in tumors.
-
Type II Reaction: The excited triplet state photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death.
The culmination of these processes is cellular damage, which can trigger distinct cell death pathways, including apoptosis, necrosis, and autophagy, ultimately leading to the destruction of the target tissue.
Signaling Pathways in PDT-Induced Cell Death
PDT can activate multiple signaling pathways that determine the fate of the target cell. The specific pathway activated often depends on the subcellular localization of the photosensitizer, the dose of light, and the cell type.
-
Apoptosis (Programmed Cell Death): This is a common outcome of PDT. Photosensitizers localizing in the mitochondria can induce the release of cytochrome c, which in turn activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), leading to controlled cell dismantling. Damage to anti-apoptotic proteins like Bcl-2 can further promote this pathway.
-
Necrosis: This form of cell death is typically induced by high-dose PDT, causing severe damage to the plasma membrane and rapid loss of cellular integrity. Necrosis often triggers an inflammatory response, which can contribute to the overall therapeutic effect by activating an anti-tumor immune response.
-
Autophagy: This is a cellular recycling process that can have a dual role. It can act as a survival mechanism by removing damaged organelles. However, excessive PDT-induced stress can lead to autophagic cell death, particularly in cells that are resistant to apoptosis.
The interplay between these pathways is complex. For instance, PDT can induce endoplasmic reticulum (ER) stress due to the buildup of oxidized proteins, which can trigger both apoptosis and autophagy.
Data Presentation
While extensive quantitative data for this compound in cancer PDT is not yet available in the literature, the following tables summarize relevant information from studies on triarylmethane dyes and the Leuco this compound prodrug system.
Table 1: Photophysical Properties of Selected Triarylmethane Dyes
| Dye | Absorption Max (λmax) | Molar Extinction Coefficient (ε) | Notes | Reference |
|---|---|---|---|---|
| This compound | ~600 nm | ~10⁵ M⁻¹cm⁻¹ | Strong absorption in the therapeutic window. Photoreactivity increases upon binding to protein. | |
| Crystal Violet | ~590 nm | ~10⁵ M⁻¹cm⁻¹ | Shows preferential accumulation in mitochondria of tumor cells. |
| Malachite Green | ~617 nm | ~10⁵ M⁻¹cm⁻¹ | Investigated alongside this compound for photodecomposition when bound to protein. | |
Table 2: Experimental Parameters for Leuco this compound (LEV) Photooxygenation of Amyloid-β (Aβ)
| Parameter | Value / Condition |
|---|---|
| Procatalyst | Leuco this compound (LEV) |
| Active Catalyst | This compound (EV) |
| Target | Aggregated Aβ₁₋₄₂ (20 µM) |
| Procatalyst Conc. | 1 µM (5 mol%) |
| Light Source | 595 nm LED |
| Light Power | 10 mW |
| Incubation Temp. | 37 °C |
| Irradiation Time | 30 minutes |
| Outcome | Effective photooxygenation of Aβ aggregates. |
Data adapted from a study on LEV as a self-activating prodrug photocatalyst.
Experimental Protocols
The following protocols are provided as a guide for researchers. Protocol 1 is a generalized, hypothetical procedure for in vitro PDT that requires optimization for this compound. Protocol 2 is based on the published methodology for the Leuco this compound system.
Protocol 1: General In Vitro Photodynamic Therapy with this compound (Hypothetical)
This protocol describes a general workflow for assessing the phototoxic effects of this compound on a cancer cell line. Note: All parameters (e.g., EV concentration, incubation time, light dose) must be optimized for the specific cell line and experimental setup.
1. Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Solvent for EV (e.g., DMSO or ethanol)
-
96-well cell culture plates
-
Light source with appropriate wavelength (~595-600 nm, e.g., LED array)
-
Photometer to measure light irradiance (mW/cm²)
-
Cell viability assay reagents (e.g., MTT solution, Crystal Violet solution)
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Photosensitizer Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).
-
Incubation: Remove the medium from the cells and add 100 µL of the this compound-containing medium to each well. Include control wells with medium only. Incubate the plates in the dark for a predetermined time (e.g., 1, 4, or 24 hours) to allow for cellular uptake of the dye.
-
Washing: After incubation, aspirate the this compound-containing medium and gently wash the cells twice with 100 µL of sterile PBS to remove any unbound photosensitizer.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete medium to each well. Expose the plates to a light source.
-
The wavelength should correspond to the absorption peak of this compound (~595-600 nm).
-
Measure the power density (irradiance, e.g., 10 mW/cm²) at the level of the cells.
-
Calculate the irradiation time needed to deliver the desired light dose (fluence, J/cm²). Fluence = Irradiance × Time. A typical starting dose might be 5-20 J/cm².
-
Crucially, maintain parallel "dark control" plates that are treated with this compound but not exposed to light to assess the intrinsic toxicity of the dye.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Cell Viability Assessment (Crystal Violet Assay):
-
Gently wash the wells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde or 100% methanol for 15 minutes.
-
Wash the wells and allow them to dry completely.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water to remove excess stain and allow to dry.
-
Solubilize the bound dye by adding 100 µL of 10% acetic acid or 100% methanol to each well.
-
Read the absorbance at ~570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
-
Protocol 2: Leuco this compound-Mediated Photooxygenation of Amyloid-β
This protocol is adapted from the methodology used to demonstrate the self-activating prodrug catalyst activity of Leuco this compound (LEV).
1. Materials:
-
Leuco this compound (LEV)
-
Aggregated Amyloid-β₁₋₄₂ peptide
-
0.1 M Phosphate Buffer (PB), pH 7.4
-
Light source: 595 nm LED with a power of 10 mW
-
Spectrophotometer for absorption measurements
-
MALDI-TOF Mass Spectrometer for analyzing oxygenation products
2. Procedure:
-
Solution Preparation: Prepare a solution in 0.1 M phosphate buffer (pH 7.4) containing 20 µM of aggregated Aβ₁₋₄₂ and 1 µM of Leuco this compound.
-
Photoirradiation:
-
Place the solution in a suitable container (e.g., a cuvette).
-
Maintain the temperature at 37°C.
-
Irradiate the solution with a 595 nm LED light source (10 mW) for 30 minutes.
-
-
Monitoring LEV to EV Conversion:
-
Periodically measure the absorption spectra of the solution during irradiation.
-
The generation of active this compound can be confirmed by the appearance of its characteristic absorption peak around 595-600 nm.
-
-
Analysis of Amyloid-β Oxygenation:
-
After the 30-minute irradiation, analyze the reaction mixture using MALDI-TOF Mass Spectrometry.
-
Determine the oxygenation yield by quantifying the mass shift in the Aβ peptide corresponding to the addition of oxygen atoms.
-
These notes and protocols are intended to serve as a starting point for the exploration of this compound in photodynamic therapy research. Given the promising characteristics of triarylmethane dyes, further investigation into the efficacy, mechanisms, and potential applications of this compound is warranted.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuco this compound as Self-Activating Prodrug Photocatalyst for In Vivo Amyloid-Selective Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Violet in Neurosurgery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential uses of Ethyl Violet in neurosurgery research. While its application in neural tissue staining is not yet established, its role as a vital dye in microsurgery is emerging. This document outlines the established protocols for its use in vessel visualization and provides detailed methodologies for the closely related and widely used Cresyl Violet for neural tissue staining, which may serve as a foundational reference for future research into this compound's broader applications.
Application: Visualization of Blood Vessel Walls in Microsurgery
In the field of neurosurgery, precise visualization of small blood vessels is critical for successful vascular anastomosis. Crystal Violet (CV) has traditionally been used for this purpose; however, due to concerns about its carcinogenicity, safer alternatives are being sought. This compound (EV) has emerged as a promising substitute.[1][2]
Principle: this compound, a basic triphenylmethane dye, provides clear visual contrast on the vessel walls, aiding the surgeon in accurately placing sutures, especially in vessels with diameters of less than 1 mm.[2] Its use has been shown to be as effective as Crystal Violet in terms of surgical procedure time, with no discernible difference in the clarity of vessel wall visualization.[1][3]
Quantitative Data Summary
A comparative study on the use of this compound versus Crystal Violet for vascular anastomosis in a chicken wrist artery model yielded the following results:
| Parameter | Crystal Violet (CV) | This compound (EV) | Statistical Significance |
| Mean Anastomosis Time (seconds) | 448.9 ± 53.19 | 450.1 ± 43.27 | No significant difference |
| Median Anastomosis Time (seconds) | 439.5 | 446 | No significant difference |
Data from a study involving 30 anastomoses per dye on vessels of 0.8-1 mm diameter.
Experimental Protocol: Staining of Vessel Walls for Anastomosis
This protocol is based on the methodology described in the comparative study of this compound and Crystal Violet.
Materials:
-
This compound dye (prepared from a surgical skin pen containing an EV-based ink)
-
Micro-tweezers
-
Microsurgical instruments
-
Sutures (e.g., 10-0 nylon)
Procedure:
-
Prepare the this compound dye by expressing it from a surgical skin pen into a sterile container.
-
Using the tip of a pair of micro-tweezers, carefully apply a small amount of the this compound solution to the transected edges of the blood vessel.
-
Ensure a thin, even coating of the dye on the vessel wall to enhance visualization without obscuring the surgical field.
-
Proceed with the vascular anastomosis procedure using standard microsurgical techniques. The violet stain on the vessel edges will provide a clear visual guide for suture placement.
-
The tools and microscope should be standardized for the procedure to ensure consistency.
Experimental Workflow: Vessel Wall Staining
Potential Application: Staining of Neural Tissue (Comparative Context with Cresyl Violet)
While this compound itself is not commonly cited for staining neurons or glial cells, its structural analog, Cresyl Violet, is a cornerstone of neurohistology. Cresyl Violet is a basic aniline dye used for Nissl staining, which selectively labels the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. This allows for the clear visualization of neuronal cell bodies, making it invaluable for studying neuronal morphology, distribution, and pathology. Given the chemical similarities, research into the potential of this compound for similar applications may be a fruitful area of investigation.
Principle of Nissl Staining: Basic dyes like Cresyl Violet carry a net positive charge and bind to acidic components of the cell, such as the phosphate backbones of ribosomal RNA in the Nissl substance. This electrostatic interaction results in a characteristic violet staining of the neuronal soma.
Chemical Staining Mechanism
Experimental Protocol: Cresyl Violet Staining for Neural Tissue (Paraffin Sections)
This protocol serves as a standard method for staining neural tissue and could be a starting point for adapting to this compound.
Materials:
-
0.1% Cresyl Violet Acetate solution
-
Distilled water
-
Glacial acetic acid
-
Ethanol (100%, 95%, 70%)
-
Xylene
-
Mounting medium
-
Paraffin-embedded brain or spinal cord sections (5-10 µm)
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (2 changes, 5 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the staining solution: 0.1 g Cresyl Violet Acetate in 100 ml distilled water. Just before use, add 10 drops of glacial acetic acid and filter.
-
Immerse slides in the Cresyl Violet solution for 3-10 minutes. Warming the solution to 37-50°C can improve penetration.
-
-
Differentiation:
-
Rinse slides quickly in distilled water.
-
Differentiate in 95% ethyl alcohol for 2-30 minutes. This step is critical and should be monitored microscopically to achieve the desired contrast between neurons and the background.
-
-
Dehydration and Clearing:
-
Dehydrate slides in 100% ethanol (2 changes, 5 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a coverslip with a permanent mounting medium.
-
Expected Results:
-
Nissl bodies in neurons: Pink to violet
-
Nuclei of both neurons and glial cells: Violet
Experimental Workflow: Neural Tissue Staining
Future Directions and Considerations for Drug Development
The investigation of this compound as a safer alternative to Crystal Violet in neurosurgery is a significant step forward. For drug development professionals, this presents an opportunity to formulate and standardize this compound solutions specifically for surgical applications, ensuring purity, stability, and optimal staining characteristics.
Further research is warranted to explore the full potential of this compound in neurosurgery and neuroscience. Key areas for future investigation include:
-
Neural Tissue Staining: Systematic studies are needed to determine if this compound can effectively stain neurons, glial cells, or tumor tissues, and to optimize staining protocols for these applications.
-
Intraoperative Tumor Margin Delineation: The ability of vital dyes to differentiate between healthy and cancerous tissue is of paramount importance. Research into whether this compound exhibits any differential uptake or staining in brain tumors could lead to new techniques for intraoperative tumor visualization.
-
Toxicity and Biocompatibility: While considered safer than Crystal Violet, comprehensive studies on the neurotoxicity and long-term biocompatibility of this compound are necessary before it can be widely adopted for in vivo applications beyond topical marking.
References
- 1. Evaluation of this compound as an Alternative Dye to Crystal Violet to Visualize the Vessel Wall during Vascular Anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as an Alternative Dye to Crystal Violet to Visualize the Vessel Wall during Vascular Anastomosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Anionic Surfactants using Ethyl Violet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic surfactants are widely used in various industrial and pharmaceutical applications, from detergents and emulsifiers to drug delivery systems. Accurate quantification of these surfactants is crucial for quality control, environmental monitoring, and formulation development. This document provides a detailed protocol for the determination of anionic surfactants using a spectrophotometric method based on ion-pair formation with ethyl violet, a cationic triphenylmethane dye. The method is valued for its simplicity, sensitivity, and cost-effectiveness.
The underlying principle of this method involves the reaction between an anionic surfactant (AS) and the cationic dye this compound (EV) in an aqueous solution to form a stable, colored ion-pair complex (AS-EV). This complex is then extracted into an organic solvent, and the absorbance of the organic phase is measured using a spectrophotometer. The intensity of the color is directly proportional to the concentration of the anionic surfactant in the sample.
Quantitative Data Summary
The spectrophotometric determination of anionic surfactants using this compound has been characterized by various performance metrics. The following table summarizes key quantitative data from relevant studies.
| Parameter | Value | Anionic Surfactant | Notes |
| Maximum Wavelength (λmax) | ~595 nm | Sodium Dodecyl Sulfate (DDS) | Molar absorption coefficient (ε) of approximately 0.70 x 10⁴ L mol⁻¹ cm⁻¹.[1] |
| 612 nm | Sodium Dodecyl Sulfate (SDS) | The ion associate is extracted into toluene.[2] | |
| 615 nm | General Anionic Surfactants | Molar absorptivity of about 1 x 10⁵ L mol⁻¹ cm⁻¹.[2] | |
| Linearity Range | 0–9.0 × 10⁻⁶ M | Sodium Dodecyl Sulfate (SDS) | In the toluene extract.[2] |
| Limit of Detection (LOD) | 1.1 µg/L | Sodium Dodecylbenzene Sulfonate (SDBS) | Determined by resonance Rayleigh scattering.[3] |
| 2.5 µg/L | Sodium Dodecyl Sulfate (SDS) | Determined by resonance Rayleigh scattering. | |
| Molar Absorptivity (ε) | ~1 x 10⁵ L mol⁻¹ cm⁻¹ | General Anionic Surfactants | Using toluene or benzene as the extraction solvent. |
| 9.6 x 10⁴ L mol⁻¹ cm⁻¹ | Sodium Dodecyl Sulfate (SDS) | Apparent molar absorptivity in toluene. |
Experimental Protocols
This section provides a detailed methodology for the determination of anionic surfactants using the this compound spectrophotometric method.
Materials and Reagents
-
This compound (EV) Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of deionized water.
-
Standard Anionic Surfactant Stock Solution (e.g., 1000 mg/L Sodium Dodecyl Sulfate - SDS): Accurately weigh 1.000 g of SDS (analytical grade), dissolve it in deionized water, and dilute to 1 liter in a volumetric flask.
-
Organic Extraction Solvent: Toluene or Benzene (Analytical Grade). Caution: These solvents are toxic and flammable. Handle them in a well-ventilated fume hood.
-
Buffer Solution (pH control): A buffer may be required to maintain a consistent pH, as the complex formation can be pH-dependent. A weak acid medium is often suitable.
-
Separatory Funnels (125 mL or 250 mL)
-
Volumetric Flasks and Pipettes
-
Spectrophotometer (Visible range)
-
Cuvettes (1 cm path length)
Preparation of Standard Solutions
Prepare a series of working standard solutions by diluting the stock anionic surfactant solution with deionized water. A typical concentration range for the calibration curve might be from 0.1 to 10 mg/L.
Sample Preparation
For aqueous samples, if the expected surfactant concentration is high, dilute the sample accordingly with deionized water to fall within the linear range of the calibration curve. For solid samples, such as sediments, an initial extraction step, for instance, using ultrasonic extraction into water, is necessary.
Experimental Procedure
-
Sample Aliquot: Pipette a known volume (e.g., 25 mL) of the sample or standard solution into a separatory funnel.
-
Reagent Addition: Add a specific volume of the this compound solution (e.g., 1 mL of 0.1% EV solution) to the separatory funnel. If a buffer is used, add it at this stage.
-
Extraction: Add a precise volume of the organic solvent (e.g., 10 mL of toluene) to the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously for 1-2 minutes to ensure complete extraction of the ion-pair complex into the organic phase.
-
Phase Separation: Allow the funnel to stand for at least 10 minutes for the aqueous and organic layers to separate completely.
-
Collection of Organic Phase: Carefully drain the lower aqueous layer and discard it. Collect the colored organic layer in a clean, dry container. To remove any co-extracted interfering ions, the organic extract can be washed with deionized water.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined maximum wavelength (λmax), typically around 612-615 nm.
-
Use the pure organic solvent as a blank to zero the instrument.
-
Measure the absorbance of the organic extracts from the standards and the sample.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
-
Concentration Determination: Determine the concentration of the anionic surfactant in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Chemical Principle of Ion-Pair Formation
Caption: The reaction between anionic surfactants and this compound to form an extractable ion-pair complex.
Experimental Workflow
References
Troubleshooting & Optimization
How to prevent precipitation of Ethyl violet in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of Ethyl Violet in staining solutions.
Troubleshooting Guide: this compound Precipitation
Encountering precipitate in your this compound staining solution can compromise experimental results. This guide provides a systematic approach to identify and resolve the common causes of precipitation.
Issue: Precipitate observed in the this compound staining solution.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in staining solutions?
A1: The most common causes include:
-
High Concentration: Preparing a supersaturated solution can lead to precipitation as it cools.
-
Poor Solvent Quality: Using tap water with high mineral content (hard water) can cause the dye to precipitate.
-
Incorrect pH: The solubility of this compound is pH-dependent. A pH outside of its optimal range can decrease solubility.
-
Low Temperature: Storing the solution at low temperatures (e.g., in a refrigerator) can cause the dye to crystallize out of the solution.
-
Solution Age: Over time, the dye can degrade or aggregate, leading to the formation of precipitate.
-
Contamination: Contamination from glassware or other reagents can act as nucleation sites for precipitation.
Q2: What is the recommended solvent for preparing this compound staining solutions?
A2: For aqueous solutions, always use high-purity water such as deionized or distilled water to avoid ions that can cause precipitation. This compound is also soluble in ethanol. For certain applications, a mixture of water and an organic solvent like methanol or ethanol can improve stability. A common solvent for the similar dye, Crystal Violet, is 20% methanol in water.
Q3: How can I improve the dissolution of this compound powder?
A3: To ensure complete dissolution and prevent future precipitation, consider the following:
-
Gradually add the dye powder to the solvent while stirring continuously.
-
Use gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution. Avoid boiling, as it can degrade the dye.
-
Ensure your glassware is clean.
Q4: Is it necessary to filter my this compound staining solution?
A4: Yes, filtering the solution after preparation is a critical step. This removes any micro-aggregates or undissolved particles that could lead to precipitate formation over time. A 0.22 µm or 0.45 µm syringe filter is recommended.
Q5: What are the ideal storage conditions for this compound solutions?
A5: this compound solutions should be stored at room temperature in a tightly sealed, dark container to protect them from light. Avoid refrigeration, as this can promote precipitation. Stock solutions, when aliquoted and stored at -20°C or -80°C, can have a longer shelf life, but repeated freeze-thaw cycles should be avoided.
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and physical conditions. The table below summarizes available quantitative data.
| Property | Value | Solvent(s) | Notes | Reference(s) |
| Solubility | Soluble | Aqueous, Ethanol | General qualitative description. | |
| Solubility in Water | 5 mg/mL | H₂O | Requires ultrasonic and warming to 60°C for dissolution. | |
| Solubility in Water | 10 mg/mL | H₂O | Described as very deep purple solution. | |
| Solubility Description | Soluble in cold water, easily soluble in ethanol. | Water, Ethanol | Appears violet-blue in hot water. | |
| Absorption Maximum (λmax) | 596 nm | Not specified |
Experimental Protocols
Protocol for Preparing a Stable 0.1% (w/v) Aqueous this compound Staining Solution
This protocol is designed to prepare a stable aqueous solution of this compound suitable for general histological use.
Materials:
-
This compound powder (C.I. 42600)
-
High-purity deionized or distilled water
-
500 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Spatula
-
0.22 µm syringe filter
-
Storage bottle (amber glass recommended)
Procedure:
-
Weighing the Dye: Accurately weigh 0.5 g of this compound powder.
-
Initial Dissolution: Add approximately 400 mL of deionized water to the volumetric flask containing a magnetic stir bar.
-
Adding the Dye: While the water is stirring, slowly add the weighed this compound powder to the vortex to prevent clumping.
-
Aiding Dissolution: If the dye does not dissolve completely with stirring alone, place the flask in a water bath at 37°C and continue stirring. Sonication can also be used to facilitate dissolution. Do not boil the solution.
-
Final Volume: Once the dye is fully dissolved and the solution is clear, allow it to cool to room temperature. Add deionized water to bring the final volume to 500 mL.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, amber storage bottle. This step is crucial for removing any remaining micro-precipitates and ensuring long-term stability.
-
Storage: Store the solution at room temperature, protected from light. Label the bottle with the name of the solution, concentration, and date of preparation.
Caption: Experimental workflow for preparing a stable this compound solution.
Optimizing Ethyl Violet Staining for Fixed Cells: A Technical Support Guide
Welcome to our technical support center for optimizing Ethyl Violet staining in fixed cells. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and consistent staining results. Given that this compound is a less commonly used stain for general cell culture applications compared to the closely related Crystal Violet, this guide adapts established principles from Crystal Violet staining to provide a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work for cell staining?
This compound (also known as Basic Violet 4) is a triarylmethane dye that is soluble in water and ethanol.[1] It functions as a cationic dye that binds to negatively charged molecules within the cell, such as nucleic acids (DNA and RNA) and proteins.[2][3] This interaction allows for the visualization and quantification of adherent cells, making it useful in cytotoxicity and cell proliferation assays.[2][3]
Q2: What is the primary application of this compound staining in a research setting?
While not as common as Crystal Violet, this compound can be used for similar applications, such as quantifying cell biomass in cell viability and proliferation assays. It has also been specifically recommended for inclusion in solutions for demonstrating elastic fibers in tissue sections.
Q3: Can I use the same protocol for this compound as I do for Crystal Violet?
Due to the chemical similarities between this compound and Crystal Violet, protocols for Crystal Violet staining are a good starting point for optimizing this compound staining. Both are triarylmethane dyes that bind to cellular components like DNA and proteins. However, optimal staining times and concentrations may vary, so it is recommended to perform initial optimization experiments.
Q4: How do I prepare the this compound staining solution?
A common starting concentration for similar dyes like Crystal Violet is between 0.1% and 0.5% (w/v). To prepare a 0.1% this compound solution, dissolve 0.1 grams of this compound powder in 100 mL of a solvent such as 20% methanol in distilled water. Ensure the dye is fully dissolved, and filter the solution if any particulates are visible to prevent staining artifacts.
Experimental Protocol: this compound Staining for Cell Viability Assay
This protocol is adapted from established methods for Crystal Violet staining and provides a starting point for optimization.
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS
-
This compound Staining Solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a multi-well plate at the desired density and culture overnight to allow for attachment.
-
Cell Treatment: Apply experimental treatment (e.g., cytotoxic compounds) and incubate for the desired period.
-
Washing: Carefully aspirate the culture medium and gently wash the cells once with PBS to remove residual medium and detached cells.
-
Fixation:
-
Add the fixative solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the fixative solution. If using PFA, wash the wells twice with distilled water.
-
-
Staining:
-
Add the this compound staining solution to each well, ensuring the cell monolayer is completely covered.
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Incubate for 10-30 minutes at room temperature. The optimal time may vary depending on the cell type and density.
-
-
Washing:
-
Carefully remove the staining solution.
-
Gently wash the wells multiple times with distilled water until the wash water runs clear. This step is crucial for reducing background.
-
-
Drying: Allow the plate to air dry completely at room temperature.
-
Solubilization:
-
Add an appropriate volume of solubilization solution to each well (e.g., 100-200 µL for a 96-well plate).
-
Incubate for 15-30 minutes at room temperature, with gentle agitation to ensure the dye is fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength around 570-590 nm.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | 1. Insufficient cell numbers. | Ensure adequate cell seeding density. |
| 2. Cell detachment during washing. | Handle plates gently during washing steps. Ensure proper fixation. | |
| 3. Staining time is too short. | Increase the incubation time with the this compound solution. | |
| 4. Staining solution concentration is too low. | Prepare a fresh staining solution at a higher concentration (e.g., 0.5%). | |
| 5. Incomplete removal of paraffin wax (for tissue sections). | Ensure complete deparaffinization with fresh xylene before staining. | |
| High Background Staining | 1. Inadequate washing. | Increase the number and duration of washing steps after staining to remove all unbound dye. |
| 2. Excessive staining time or concentration. | Reduce the staining incubation time or use a lower concentration of this compound. | |
| 3. Contaminated reagents. | Use fresh, filtered staining solution and clean buffers. | |
| Uneven Staining | 1. Uneven cell seeding. | Ensure a homogenous cell suspension and proper seeding technique. |
| 2. Cells detaching from the center or edges of wells. | Be cautious during aspiration and washing to avoid disturbing the cell monolayer. | |
| 3. Incomplete removal of media or fixative. | Ensure all previous solutions are completely removed before adding the next reagent. | |
| Stain Precipitation | 1. Poorly dissolved staining solution. | Ensure the this compound powder is completely dissolved. Filter the solution before use. |
| 2. Old or improperly stored solution. | Prepare fresh staining solution and store it protected from light. | |
| 3. Incompatible buffer components. | If using buffers other than water or methanol for dilution, check for compatibility. |
Quantitative Data Summary
While direct quantitative data on optimizing this compound staining time for fixed cells is limited, a study comparing this compound (EV) to Crystal Violet (CV) for visualizing vessel walls during vascular anastomosis provides some comparative data on their performance. Although the application is different, the results suggest a similar efficacy between the two dyes.
| Parameter | Crystal Violet (CV) | This compound (EV) |
| Average Anastomosis Time (seconds) | 448.9 | 450.1 |
| Standard Deviation | 53.19 | 43.27 |
| Range (seconds) | 362 - 616 | 377 - 536 |
| (Data adapted from a study on vascular anastomosis and may not directly correlate with cell staining times) |
Visualizing Experimental Workflows and Logic
Caption: A generalized workflow for this compound staining of fixed adherent cells.
Caption: A troubleshooting decision tree for addressing weak this compound staining.
References
Ethyl Violet Staining: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Ethyl Violet staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your staining results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting advice to address common issues such as weak or inconsistent staining.
Frequently Asked Questions (FAQs)
Q1: My this compound staining is very weak. What are the possible causes and how can I fix it?
Weak staining is a common issue that can arise from several factors in your protocol. Here are the most likely causes and their solutions:
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Improper Stain Preparation: The this compound solution may have been prepared incorrectly or has degraded. Ensure the dye is fully dissolved in the appropriate solvent (water or ethanol).[1] It is also important to note that triphenylmethane dyes can be light-sensitive, so storing the solution in a dark container is recommended.
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Insufficient Staining Time: The incubation time with the this compound solution may be too short for the dye to adequately bind to the target structures. You can try increasing the staining duration.
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Inadequate Fixation: Poor fixation of the tissue or cells can lead to poor dye penetration and binding. Ensure your fixation protocol is optimized for your specific sample type.
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Incorrect pH of Staining Solution: The pH of the staining solution can influence the charge of the tissue components and the dye, affecting binding affinity. While specific optimal pH for this compound is not widely documented, it is a factor to consider for optimization.
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Wax Residue in Paraffin-Embedded Tissues: For paraffin-embedded sections, residual wax can prevent the aqueous stain from penetrating the tissue, resulting in weak staining. Ensure complete deparaffinization with fresh xylene.
Q2: The staining in my experiment is inconsistent across different samples or even within the same sample. What could be the reason?
Inconsistent staining can be frustrating. Here are some common culprits and how to address them:
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Uneven Cell Seeding: In cell culture experiments, uneven distribution of cells in culture plates will lead to inconsistent staining intensity. Ensure a homogenous single-cell suspension before seeding.
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Cell Detachment: Overly aggressive washing steps can cause cells to detach, leading to patches with no staining. Handle plates gently and use a gentle stream of washing buffer.
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Incomplete Reagent Coverage: Ensure that the entire sample is completely covered with the fixative, washing buffers, and the this compound stain during each step.
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Variable Incubation Times: Inconsistent timing for staining or washing steps across samples will lead to variable results. Use a timer to ensure uniformity.
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Stain Precipitation: Old or improperly prepared stain solutions can precipitate, leading to uneven staining. Filter the staining solution before use if you observe any particulates.
Q3: I am observing high background staining in my samples. How can I reduce it?
High background can obscure the specific staining signal. Here’s how to minimize it:
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Inadequate Washing: Insufficient washing after the staining step is a primary cause of high background. Increase the number or duration of washes to effectively remove unbound dye.
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Excessive Staining Time or Concentration: Over-staining can lead to non-specific binding. Try reducing the incubation time with the this compound solution or diluting the stain concentration.
-
Contaminated Reagents: Contaminants in your buffers or the stain solution can contribute to background. Use fresh, high-quality reagents.
Experimental Protocols
While specific protocols for this compound are not as common as for Crystal Violet, the following general protocol can be adapted. Optimization will be required for your specific application.
General Staining Protocol for Adherent Cells
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with Phosphate Buffered Saline (PBS).
-
Add a sufficient volume of fixative (e.g., 4% paraformaldehyde in PBS or 100% methanol) to cover the cells and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Aspirate the fixative.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Add the this compound staining solution (e.g., 0.1% - 0.5% in water or 20% methanol) to each well, ensuring complete coverage of the cell monolayer.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the wells thoroughly with distilled water until the excess stain is removed.
-
-
Drying and Solubilization (for quantification):
-
Allow the plate to air dry completely.
-
Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate with gentle shaking until the dye is completely dissolved.
-
-
Quantification:
-
Measure the absorbance of the solubilized dye at a wavelength around 596 nm.[2]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stain Concentration | 0.1% - 0.5% (w/v) | Optimal concentration may vary depending on the application and cell type. |
| Staining Time | 10 - 30 minutes | Shorter times may be sufficient for some applications, while others may require longer incubation. |
| Fixative | 4% Paraformaldehyde, 100% Methanol | The choice of fixative can impact staining results and should be optimized. |
| Washing Solution | Distilled Water, PBS | Use a gentle washing technique to avoid cell detachment. |
| Solubilization Solution | 10% Acetic Acid, 1% SDS | Ensure the chosen solubilizer is compatible with your plate material. |
| Absorbance Wavelength | ~596 nm | This is the absorption maximum for this compound.[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound staining issues.
Caption: A flowchart for troubleshooting common this compound staining problems.
General Staining Workflow
This diagram outlines the key steps in a typical this compound staining procedure for cell cultures.
Caption: A generalized workflow for this compound staining of cultured cells.
References
Reducing background staining with Ethyl violet in histology
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This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Ethyl violet in histological applications, with a focus on mitigating high background staining for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histology?
This compound (also known as Basic violet 4) is a synthetic triarylmethane dye.[1][2] In histological staining, it functions as a basic dye, meaning it carries a positive charge (cationic). This positive charge allows it to bind to negatively charged (anionic) components within tissue sections, such as nucleic acids (DNA and RNA) in the cell nucleus and proteins in the cytoplasm.[3] This binding provides color and contrast, allowing for the visualization of cellular structures under a microscope.[2]
Q2: What are the primary causes of high background staining with this compound?
High background staining occurs when the dye binds non-specifically to components of the tissue or slide, rather than just the target structures. The main causes include:
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Excessive Dye Concentration: Using a staining solution that is too concentrated can lead to oversaturation of the tissue and non-specific binding.[4]
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Overstaining: Leaving the tissue in the staining solution for too long allows the dye to bind weakly to background elements.
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Inadequate Differentiation: The differentiation step, which uses a weak acid or alcohol solution, is crucial for removing excess, loosely bound dye. If this step is too short or the differentiator is too weak, background staining will remain.
-
Incorrect pH of Staining Solution: The pH of the staining solution can affect the charge of both the dye and the tissue components, influencing binding affinity and specificity.
-
Poor Fixation: Inadequate or improper fixation of the tissue can lead to poor preservation of morphology and expose non-target molecules that can non-specifically bind the dye.
-
Incomplete Rinsing: Insufficient rinsing after staining fails to remove all unbound dye particles, which can settle on the tissue and cause a granular background.
Q3: Can the type of tissue affect background staining?
Yes, certain tissues are more prone to background staining. Tissues rich in extracellular matrix components, such as collagen or areas with abundant proteins, can present more negatively charged sites for non-specific binding of the cationic this compound dye. Adjusting staining and differentiation times is often necessary for these tissue types.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound staining.
Problem: High Background Staining
High background staining obscures target structures, leading to poor image quality and difficulty in interpretation.
The following diagram illustrates a step-by-step process to identify and correct the cause of high background staining.
References
Destaining techniques for overstained Ethyl violet samples
This technical support center provides troubleshooting guidance and frequently asked questions regarding Ethyl violet staining, with a specific focus on resolving issues with overstained samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My tissue sections are far too dark after this compound staining. What is the most common cause of this?
A1: Overstaining with this compound can result from several factors, including excessive staining time, using a stain solution that is too concentrated, or inadequate differentiation (destaining) following the initial staining step. The key is to control the duration of each step of the staining protocol carefully.
Q2: I've overstained my sample. Is it possible to salvage it?
A2: Yes, in many cases, overstained this compound samples can be salvaged through a process called differentiation or destaining. This involves using a reagent to carefully remove the excess stain until the desired intensity and contrast are achieved.
Q3: What are the recommended destaining agents for this compound?
A3: While protocols specifically for this compound are not as common as for the chemically similar Crystal violet, the same destaining agents are generally effective. These primarily include acidic alcohol solutions (e.g., 0.5-1% HCl in 70% ethanol) or neutral alcohols like ethanol or methanol.[1] The choice of destaining agent may depend on the specific tissue and the desired outcome.
Q4: How long should I leave the destaining agent on my slide?
A4: The duration of destaining is a critical step and should be monitored microscopically. It can range from a few seconds to a few minutes. It is recommended to briefly dip the slide in the destaining solution and then immediately check the staining intensity under a microscope. Repeat this process until the cellular details are clearly visible without excessive background staining.
Q5: Will destaining affect the integrity of my tissue sample?
A5: If performed carefully and for a controlled duration, destaining should not significantly harm the tissue morphology. However, prolonged exposure to harsh destaining agents, particularly strong acids, can potentially damage the tissue.[2] It is crucial to monitor the process closely.
Troubleshooting Guide for Overstained this compound Samples
This guide provides a structured approach to troubleshooting and correcting overstained this compound samples.
Problem: Non-specific background staining is too high.
| Potential Cause | Recommended Solution |
| Inadequate rinsing after staining | Increase the number and duration of rinse steps with the appropriate buffer or water after the initial staining.[1] |
| Stain solution is old or contains precipitates | Filter the this compound staining solution before use to remove any particulates that can adhere to the slide. |
| Issues with tissue processing or fixation | Ensure that the tissue fixation and processing protocols are followed correctly, as this can affect stain binding. |
Problem: Cellular details are obscured by excessive stain.
| Potential Cause | Recommended Solution |
| Staining time was too long | Reduce the incubation time in the this compound solution. This may require optimization for your specific tissue type. |
| Stain concentration is too high | Dilute the this compound staining solution. A lower concentration may provide better control over the staining intensity. |
| Inadequate differentiation | Introduce or prolong the differentiation step using an acidic alcohol solution. Monitor microscopically to avoid over-destaining.[1] |
Experimental Protocols
Protocol 1: Destaining with Acidic Alcohol
This protocol is suitable for progressively destaining overstained tissue sections on glass slides.
Materials:
-
Overstained this compound slide
-
0.5-1% Hydrochloric acid (HCl) in 70% Ethanol
-
Running tap water or a gentle rinsing buffer
-
Microscope
Procedure:
-
Briefly dip the overstained slide into the acidic alcohol solution for 2-5 seconds.
-
Immediately rinse the slide thoroughly with running tap water or buffer to stop the destaining process.
-
Examine the slide under a microscope to assess the staining intensity.
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If the sample is still overstained, repeat steps 1-3. It is crucial to use very short incubation times in the acidic alcohol to have fine control over the destaining.
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Once the desired staining level is achieved, proceed with the subsequent steps of your staining protocol (e.g., dehydration and mounting).
Protocol 2: Destaining with Neutral Alcohol
This is a gentler method that can be used for slight overstaining.
Materials:
-
Overstained this compound slide
-
95% or 100% Ethanol (or Methanol)
-
Running tap water or a gentle rinsing buffer
-
Microscope
Procedure:
-
Immerse the overstained slide in a container of 95% or 100% ethanol.
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Agitate the slide gently for 10-30 seconds.
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Remove the slide and rinse with water or buffer.
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Check the staining intensity under the microscope.
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Repeat the immersion in alcohol if further destaining is required, checking the progress frequently.
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Once the desired intensity is reached, proceed with the final steps of your protocol.
Visual Guides
Caption: Workflow for destaining overstained this compound samples.
Caption: Troubleshooting logic for overstained this compound samples.
References
How to enhance the color intensity of Ethyl violet staining
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the color intensity and quality of their Ethyl violet staining experiments.
Troubleshooting Guide
Question: My this compound staining is too weak. How can I increase the color intensity?
Answer:
Weak staining can result from several factors related to the protocol, reagents, or tissue preparation. Here are some common causes and solutions:
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Insufficient Staining Time: The duration of staining may be too short. Try incrementally increasing the incubation time with the this compound solution.[1]
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Suboptimal Dye Concentration: The concentration of the this compound solution may be too low. While a standard concentration is often around 0.1%, you can try increasing it up to 0.5% (w/v).[1]
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Incorrect pH of Staining Solution: The pH of the staining solution can influence dye binding. Although less commonly adjusted for this type of stain, ensuring the solvent (e.g., water or buffer) is at a neutral pH can be a good starting point.
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Inadequate Fixation: The choice of fixative and the fixation time can impact stain uptake. Methanol is a common fixative that can yield good results.[1] If using other fixatives like paraformaldehyde, ensure the fixation is complete.
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Excessive Washing/Decolorization: Overly aggressive or prolonged washing steps after staining can strip the dye from the sample. Reduce the duration or vigor of the washing steps. In procedures like Gram staining, which use a decolorizer, the duration of this step is critical; prolonged exposure can remove the stain from the target.[2]
Question: I'm observing high background staining. How can I reduce it?
Answer:
High background staining can obscure the target structures and make interpretation difficult. Consider the following adjustments:
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Improve Washing Steps: Ensure that the washing steps after staining are sufficient to remove excess, unbound dye. Gentle rinsing with distilled water or an appropriate buffer is recommended.
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Filter the Staining Solution: The stain may contain particulates or have precipitated out of solution. Filtering the this compound solution immediately before use can help reduce background artifacts.
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Optimize Staining Time: Excessive staining time can lead to non-specific binding. Try reducing the incubation period.
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Check Reagent Quality: Ensure the this compound dye and solvents are of high quality and not expired.
Question: I see crystal precipitates on my stained slide. What is the cause and how can I prevent it?
Answer:
Precipitate formation is a common issue with crystal violet-type dyes, especially at higher concentrations or if the solution has been stored for a long time.
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Filter the Stain: Always filter the staining solution before use to remove any dye particles that have come out of solution.
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Dilute the Stain: If you have the required staining intensity but also see precipitate, try diluting the stain slightly with the appropriate solvent (e.g., water or methanol).
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Ensure Complete Dissolution: When preparing the staining solution, make sure the this compound powder is completely dissolved. Gentle warming or thorough mixing can aid this process.
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Proper Storage: Store the staining solution in a dark container, as this compound can be light-sensitive.
Frequently Asked Questions (FAQs)
Question: What is the recommended concentration for this compound staining solution?
Answer:
The optimal concentration can vary depending on the application and desired intensity. A common starting range is 0.1% to 0.5% (w/v) this compound in a suitable solvent like distilled water or 20% methanol. It is advisable to start with a lower concentration (e.g., 0.1%) and increase it if the staining is too weak.
Question: What is the optimal staining time for this compound?
Answer:
The ideal staining time depends on the sample type, thickness, and dye concentration. A typical incubation time ranges from 10 to 30 minutes at room temperature. Optimization may be required; we recommend starting with a shorter time and increasing it as needed.
Question: Which fixative should I use for this compound staining?
Answer:
Commonly used fixatives for this type of staining include methanol and 4% paraformaldehyde (PFA). Methanol fixation is often faster, while PFA provides good structural preservation. The choice of fixative can influence staining intensity, so consistency is key for reproducible results.
Question: What is the difference between this compound and Crystal violet?
Answer:
This compound (C.I. 42600) and Crystal violet (Gentian violet, C.I. 42555) are both triphenylmethane dyes. They have very similar chemical structures and produce a violet color. This compound has ethyl groups where crystal violet has methyl groups. In some applications, they can be used interchangeably, and studies have shown no significant visual difference in certain procedures, such as visualizing vessel walls.
Question: In what type of applications is this compound commonly used?
Answer:
This compound is used as a general histological and pathological stain. It has also been recommended for inclusion in dye solutions for demonstrating elastic fibers. Additionally, it is used as a less common alternative to Crystal Violet in procedures like Gram staining and for visualizing blood vessels in surgery.
Quantitative Data Summary
Optimizing staining intensity often involves adjusting several parameters. The following table illustrates how different experimental conditions can influence the final color intensity, measured as Optical Density (OD) at the dye's absorption maximum (~596 nm). This table is a template for you to record your own experimental results.
| Trial ID | This compound Conc. (% w/v) | Staining Time (min) | Fixative | Solvent | Resulting OD at 596 nm (Hypothetical) | Observations |
| 1 | 0.1 | 10 | Methanol | Distilled Water | 0.45 | Weak but clean staining |
| 2 | 0.25 | 10 | Methanol | Distilled Water | 0.85 | Good intensity, low background |
| 3 | 0.5 | 10 | Methanol | Distilled Water | 1.50 | Strong intensity, slight background |
| 4 | 0.25 | 20 | Methanol | Distilled Water | 1.35 | Strong intensity, clean background |
| 5 | 0.25 | 10 | 4% PFA | Distilled Water | 0.78 | Good intensity, slightly less than methanol |
| 6 | 0.25 | 10 | Methanol | 20% Methanol | 0.95 | Good intensity, rapid staining |
Experimental Protocols
Protocol 1: Standard this compound Staining for Adherent Cells
This protocol is a baseline for staining adherent cells in a multi-well plate.
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Cell Culture: Plate and treat your adherent cells in a multi-well plate as required by your experiment.
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Wash: Gently aspirate the culture medium and wash the cells once with Phosphate Buffered Saline (PBS).
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Fixation: Add a sufficient volume of 100% methanol to each well to cover the cells. Incubate for 10 minutes at room temperature.
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Remove Fixative: Aspirate the methanol and allow the plate to air dry completely.
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Staining: Add 0.2% (w/v) this compound solution in distilled water to each well, ensuring the cell monolayer is fully covered. Incubate for 15 minutes at room temperature.
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Washing: Gently remove the staining solution. Wash the wells carefully with distilled water until the excess dye is removed and the water runs clear.
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Drying: Allow the plate to air dry completely at room temperature.
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Quantification (Optional):
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Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.
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Incubate for 15-30 minutes on an orbital shaker to completely dissolve the dye.
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Measure the absorbance of the solubilized dye at approximately 590-596 nm using a plate reader.
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Protocol 2: Optimization of Staining Intensity
Use this protocol to systematically determine the best conditions for enhancing color intensity for your specific cell type and application.
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Prepare a Matrix: Plan a series of experiments to test different concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%) and different staining times (e.g., 10 min, 20 min, 30 min).
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Plate Cells: Seed cells in a 96-well plate at a consistent density to have enough wells for all conditions.
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Fix Cells: After your experimental treatment, fix all wells uniformly using your chosen fixative (e.g., 100% methanol for 10 minutes).
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Apply Staining Conditions:
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To the first set of columns, add 0.1% this compound and incubate the first column for 10 min, the second for 20 min, and the third for 30 min.
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Repeat this process for the 0.25% and 0.5% this compound solutions in subsequent columns.
-
-
Wash and Dry: Wash all wells consistently with distilled water and allow the plate to air dry.
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Analyze:
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Visually inspect the wells under a microscope to assess staining quality and background.
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For quantitative analysis, solubilize the dye as described in Protocol 1 and measure the absorbance.
-
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Determine Optimal Conditions: Based on the visual and quantitative data, select the combination of concentration and time that provides the strongest signal with the lowest background.
Visualizations
Caption: Troubleshooting workflow for enhancing weak this compound staining.
Caption: Factors influencing the final intensity of this compound staining.
References
Common artifacts in Ethyl violet staining and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyl Violet staining in their experiments.
Troubleshooting Guide: Common Staining Artifacts
This guide addresses specific issues that may arise during the this compound staining procedure, offering potential causes and solutions to ensure high-quality, reliable results.
Issue 1: Uneven or Patchy Staining
Question: Why does my tissue section show uneven or patchy this compound staining?
Answer: Uneven staining is a common artifact that can obscure cellular details. The primary causes and solutions are outlined below.
Potential Causes & Solutions for Uneven Staining
| Cause | Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and allowing for sufficient incubation time.[1][2] Return the slide to fresh xylene if wax remnants are suspected. |
| Inadequate Fixation | Inadequate or delayed fixation can lead to poor dye penetration.[1][3] Ensure tissues are fixed promptly and for the appropriate duration according to your protocol. |
| Residual Water | Water remaining on the slide before staining can interfere with dye uptake. Ensure slides are properly dehydrated before staining. |
| Reagents Not Covering Section | Make sure the entire tissue section is covered with the this compound staining solution during incubation.[4] |
| Rushed Fixation/Rinsing (Frozen Sections) | For frozen sections, the water-soluble embedding medium must be thoroughly rinsed off before staining to allow for even dye infiltration. |
Issue 2: High Background Staining
Question: There is excessive background staining on my slide, making it difficult to distinguish specific structures. What could be the cause?
Answer: High background staining can result from several factors related to the staining protocol and tissue preparation.
Potential Causes & Solutions for High Background Staining
| Cause | Solution |
| Excessive Staining Time | Reduce the incubation time with the this compound solution. |
| Staining Solution Too Concentrated | Dilute the this compound staining solution to its optimal concentration. |
| Inadequate Rinsing/Washing | Increase the duration and thoroughness of the rinsing steps after staining to remove excess dye. |
| Sections Too Thick | Cut thinner tissue sections (typically 2.5-5 µM for FFPE tissues) to minimize non-specific binding. |
Issue 3: Presence of Crystals or Precipitate
Question: I am observing crystal-like particles on my stained tissue section. How can I prevent this?
Answer: The formation of dye crystals or precipitate is a frequent artifact that can be mistaken for cellular structures.
Potential Causes & Solutions for Crystals or Precipitate
| Cause | Solution |
| Unfiltered Staining Solution | Always filter the this compound staining solution before use to remove any undissolved dye particles or contaminants. |
| Evaporation of Staining Solution | If staining solutions are allowed to evaporate on the section, concentrated dye can precipitate. Keep staining dishes covered. |
| Old or Improperly Prepared Stain | Prepare fresh staining solutions regularly, as older solutions are more prone to precipitation. Ensure the dye is fully dissolved during preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound staining?
This compound is a synthetic basic dye that belongs to the triarylmethane family, similar to Crystal Violet. It is used in histology to stain acidic cellular components, such as nuclei (which contain nucleic acids), a deep violet color. The staining mechanism relies on the electrostatic attraction between the positively charged dye molecules and the negatively charged components within the cell.
Q2: Can artifacts from tissue processing affect this compound staining?
Yes, artifacts introduced during tissue processing can significantly impact staining quality. For example:
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Improper Fixation: Can cause cells to shrink or swell and result in altered staining patterns.
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Over-dehydration: Can lead to brittle tissues and micro-chatter during sectioning, which appears as fine lines across the tissue.
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Freeze Artifacts: If tissue freezes during transport or storage, ice crystals can form, leaving gaps or clefts in the tissue even after processing.
Q3: How can I avoid tissue detachment from the slide during staining?
Tissue detachment can occur due to overly aggressive retrieval methods or poor adhesion. To prevent this, consider using positively charged slides or an adhesive like aminopropyltriethoxysilane to ensure the section remains attached throughout the staining process.
Q4: My staining is too weak. What are the possible reasons?
Weak or no staining can be due to several factors:
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Staining time is too short: Increase the incubation time in the this compound solution.
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Exhausted staining solution: Prepare a fresh staining solution.
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Excessive differentiation: If a differentiation step is used, reduce the time or use a less harsh differentiator.
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Incomplete deparaffinization: Residual wax can block the stain from penetrating the tissue.
Experimental Protocol: this compound Staining for Paraffin-Embedded Sections
This protocol provides a general guideline for this compound staining. Optimal incubation times and solution concentrations may need to be adjusted based on the specific tissue type and experimental conditions.
Reagent Preparation:
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1% this compound Stock Solution:
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This compound Powder: 1 g
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Distilled Water: 100 ml
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Instructions: Dissolve the this compound powder in distilled water. Gentle heating and stirring may be necessary. Allow to cool and filter before use.
-
-
0.1% this compound Working Solution:
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1% this compound Stock Solution: 10 ml
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Distilled Water: 90 ml
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Instructions: Mix well. Prepare fresh.
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Staining Procedure:
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Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
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Rehydration:
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Immerse slides in two changes of 100% ethanol for 3 minutes each.
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Immerse slides in 95% ethanol for 3 minutes.
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Immerse slides in 70% ethanol for 3 minutes.
-
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Washing: Rinse gently in running tap water for 5 minutes.
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Staining: Immerse slides in the 0.1% this compound working solution for 5-15 minutes.
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Rinsing: Briefly rinse in distilled water to remove excess stain.
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Dehydration:
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Immerse slides in 95% ethanol for 2 minutes.
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Immerse slides in two changes of 100% ethanol for 2 minutes each.
-
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Clearing: Immerse slides in two changes of xylene for 3 minutes each.
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Mounting: Apply a coverslip using a resinous mounting medium.
Visual Guides
The following diagrams illustrate the standard this compound staining workflow and a logical approach to troubleshooting common issues.
Caption: Standard workflow for this compound staining of paraffin-embedded tissue sections.
Caption: Logical flowchart for troubleshooting common this compound staining artifacts.
References
Filtration methods for Ethyl violet solutions to remove impurities
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl violet solutions. Proper filtration is critical for removing impurities and ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound solutions?
A1: Commercial this compound dye may contain several types of impurities stemming from its synthesis and manufacturing process. While a specific analysis of each batch is recommended for GMP-regulated applications, common impurities can include:
-
Unreacted Intermediates: Starting materials from the synthesis process that were not fully consumed.
-
Subsidiary Dyes: Structurally related dye molecules formed as by-products during the reaction. These can have slightly different colors and properties.[1]
-
Inorganic Salts: Salts used in the synthesis and purification process that may remain in the final product.
-
Particulates: Insoluble matter from the manufacturing process or introduced during handling and solution preparation.
Q2: Why is it important to filter this compound solutions?
A2: Filtering this compound solutions is a critical step to:
-
Remove Particulate Matter: Undissolved particles can interfere with analytical instrumentation, such as spectrophotometers and flow cytometers, leading to inaccurate readings.
-
Ensure Sterility: For applications in cell culture or in vivo studies, sterile filtration is essential to prevent microbial contamination.[2][3]
-
Improve Solution Clarity and Stability: Removing impurities can enhance the clarity and stability of the dye solution, preventing precipitation over time.
Q3: What type of filter membrane should I use for my this compound solution?
A3: The choice of membrane filter depends on the solvent used to dissolve the this compound and the purpose of the filtration (e.g., clarification or sterilization). This compound is often dissolved in aqueous solutions, sometimes containing alcohols like ethanol.
-
For aqueous solutions , a variety of membrane materials can be used, including Polyethersulfone (PES), Polyvinylidene fluoride (PVDF), and Nylon.
-
For solutions containing organic solvents like ethanol, chemical compatibility is crucial. PTFE (Polytetrafluoroethylene) and PVDF membranes are generally recommended for their broad solvent compatibility.
-
For sterile filtration , a membrane with a pore size of 0.22 µm is the standard for removing bacteria.[4]
Q4: Can filtration affect the concentration of my this compound solution?
A4: Yes, it is possible for filtration to slightly decrease the concentration of the this compound solution due to a phenomenon called adsorption . The dye molecules can bind to the surface of the filter membrane. This effect is generally more pronounced with membranes that have a high protein-binding capacity and when filtering small volumes or low-concentration solutions. To minimize this, it is advisable to:
-
Use a filter with a low protein-binding membrane material if dye adsorption is a concern.
-
Pre-rinse the filter with a small amount of the solvent before filtering the dye solution.
-
Filter a sufficient volume to saturate the binding sites on the membrane, and discard the initial small volume of the filtrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Flow Rate | 1. High viscosity of the solution.2. Clogged filter membrane due to high particulate load.3. Incorrect filter pore size (too small).4. Air lock in the filter housing. | 1. Consider diluting the solution if experimentally permissible. For highly viscous solutions, applying pressure (using a syringe filter or a pressurized filtration system) can help.2. Use a pre-filter with a larger pore size to remove larger particles before the final filtration step.3. Select a filter with a larger pore size for clarification, or ensure the chosen pore size is appropriate for your application.4. Ensure the filter is properly wetted with the solvent before filtration. If using a capsule filter, open the vent to release trapped air.[2] |
| Visible Particles in Filtrate | 1. Damaged or improperly seated filter membrane.2. Incorrect filter pore size (too large).3. Particulate shedding from the filter itself. | 1. Inspect the filter for any tears or damage. Ensure the filter is correctly placed and sealed in the filter holder.2. Use a filter with a smaller pore size to effectively remove the particulates.3. Flush the filter with a small amount of solvent before use to remove any loose particles. |
| Change in Color Intensity of Filtrate | 1. Adsorption of the dye to the filter membrane.2. Chemical incompatibility between the dye solution and the filter membrane, leading to dye degradation. | 1. Choose a membrane with low-binding properties. Consider pre-saturating the filter with a small amount of the dye solution that is then discarded.2. Consult a chemical compatibility chart to ensure the chosen membrane material is compatible with your solvent and this compound. |
| Filter Clogging Before Entire Volume is Processed | 1. High concentration of particulates in the solution.2. Precipitation of the dye during filtration. | 1. Use a pre-filter or a multi-layered filter to handle solutions with a high particulate load.2. Ensure the dye is fully dissolved before filtration. If the solvent is volatile, minimize evaporation during the process which could lead to precipitation. |
Data Presentation
Table 1: Quantitative Analysis of Dye Removal by Membrane Filtration
The following table summarizes the rejection rates of different types of dyes using Nanofiltration (NF) and Reverse Osmosis (RO) membranes. While this data is for different dyes, it provides a general indication of the high efficiency of these methods for dye removal.
| Membrane Type | Dye Type | Dye Concentration (mg/L) | Operating Pressure (bar) | Dye Rejection (%) |
| Reverse Osmosis (RO) | Acid Red | 65 | 8 | 97.2 |
| Nanofiltration (NF) | Acid Red | 65 | 8 | 93.77 |
| Reverse Osmosis (RO) | Reactive Black | 65 | 8 | 99.58 |
| Nanofiltration (NF) | Reactive Black | 65 | 8 | 95.67 |
| Reverse Osmosis (RO) | Reactive Blue | 65 | 8 | 99.9 |
| Nanofiltration (NF) | Reactive Blue | 65 | 8 | 97.0 |
Data adapted from a study on industrial wastewater treatment by membrane technologies.
Table 2: UV-vis Absorbance of this compound Before and After Filtration
This table illustrates the change in absorbance of this compound solutions at different concentrations after being filtered through various membranes, indicating potential dye adsorption. A decrease in absorbance suggests a reduction in the concentration of the dye in the solution.
| Initial Concentration | Membrane Type | Absorbance Before Filtration (at λmax) | Absorbance After Filtration (at λmax) |
| 10⁻⁵ mol L⁻¹ | Membrane A | ~0.8 | ~0.6 |
| 10⁻⁵ mol L⁻¹ | Membrane B | ~0.8 | ~0.7 |
| 10⁻⁴ mol L⁻¹ | Membrane A | ~1.2 (after 10-fold dilution) | ~1.0 (after 10-fold dilution) |
| 10⁻⁴ mol L⁻¹ | Membrane B | ~1.2 (after 10-fold dilution) | ~1.1 (after 10-fold dilution) |
Data interpreted from UV-vis absorption spectra.
Experimental Protocols
Protocol 1: Clarification of this compound Solution using a Syringe Filter
This protocol is suitable for removing particulate matter from small to medium volumes (1-200 mL) of this compound solutions.
-
Materials:
-
This compound solution
-
Syringe of appropriate size (e.g., 10 mL, 50 mL)
-
Syringe filter with a suitable membrane (e.g., 0.45 µm PVDF for general clarification)
-
Sterile collection vessel
-
-
Procedure:
-
Draw the this compound solution into the syringe.
-
Aseptically attach the syringe filter to the syringe tip with a twisting motion to ensure a secure lock.
-
Hold the syringe with the filter pointing into the sterile collection vessel.
-
Apply steady, gentle pressure to the syringe plunger to push the solution through the filter. Avoid applying excessive pressure, which could damage the filter membrane.
-
Collect the clarified filtrate in the collection vessel.
-
Dispose of the used syringe and filter according to your institution's guidelines.
-
Protocol 2: Sterile Filtration of this compound Solution
This protocol is designed to sterilize larger volumes of this compound solutions for use in sterile applications like cell culture.
-
Materials:
-
This compound solution
-
Sterile filtration unit (e.g., bottle-top filter with a 0.22 µm membrane)
-
Vacuum flask
-
Vacuum source
-
Sterile collection bottle
-
-
Procedure:
-
Aseptically assemble the sterile filtration unit onto the sterile collection bottle.
-
Connect the side arm of the vacuum flask to a vacuum source.
-
Pour the this compound solution into the upper chamber of the filtration unit.
-
Apply a gentle vacuum. The solution will be drawn through the sterilizing membrane into the collection bottle.
-
Once the entire volume has been filtered, turn off the vacuum before disconnecting the tubing to prevent backflow.
-
Aseptically remove the filtration unit and cap the sterile collection bottle.
-
Label the bottle with the contents, concentration, and date of filtration.
-
Mandatory Visualizations
References
Adjusting pH for optimal Ethyl violet staining performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Ethyl Violet staining performance by adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in this compound staining?
A1: this compound is a basic dye, meaning it carries a positive charge and binds to negatively charged (anionic) components in tissue, such as nucleic acids (DNA and RNA) and sulfated proteoglycans. The pH of the staining solution is a critical factor that influences the charge of tissue components and, consequently, the intensity and specificity of the staining.
Q2: How does an acidic pH affect this compound staining?
A2: In a more acidic solution (lower pH), the number of negatively charged groups in the tissue is reduced. This leads to more selective staining. For instance, at a very low pH (around 1.0), only strongly anionic structures like sulfated materials will bind to the basic dye. As the pH increases (e.g., from 2.5 to 4.5), other components like the phosphate groups of nucleic acids become ionized and will stain with increasing intensity.[1]
Q3: How does a basic (alkaline) pH affect this compound staining?
A3: At a basic pH (higher than 7.0), a wider range of tissue components will carry a negative charge, leading to more widespread and intense staining. However, this can also result in high background staining, making it difficult to distinguish specific structures. Alkaline solutions of basic dyes are sometimes used for staining thin plastic sections, but for most histological applications, a more acidic pH provides better differentiation.[1]
Q4: What is the recommended pH range for this compound staining?
A4: While a definitive optimal pH for all applications of this compound is not established in the literature, a common principle for basic dyes suggests that an acidic pH range is generally preferable for selective staining in histology.[1] Based on the properties of similar violet dyes like Crystal Violet, where a pH of 4.2 is used for a lysing solution in some assays, an acidic pH is indicated.[2][3] A starting point for optimization would be in the pH range of 3.0 to 5.0 . However, the ideal pH can vary depending on the target tissue and the specific cellular components to be visualized. Empirical testing is recommended to determine the optimal pH for your particular experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | The pH of the staining solution is too high (not acidic enough). | Prepare a fresh staining solution using an acidic buffer (e.g., acetate or citrate buffer) within the recommended pH range of 3.0-5.0. Verify the pH of your staining solution with a calibrated pH meter. |
| Insufficient staining time. | Increase the incubation time of the tissue sections in the this compound solution. | |
| Dye concentration is too low. | Prepare a new staining solution with a higher concentration of this compound. | |
| Overstaining or High Background | The pH of the staining solution is too low (too acidic), causing non-specific binding. | Increase the pH of the staining solution slightly (e.g., from 3.5 to 4.5). A less acidic environment can reduce non-specific binding. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Inadequate rinsing. | Ensure thorough rinsing after the staining step to remove unbound dye. | |
| Uneven Staining | Inconsistent pH across the tissue section. | Ensure the tissue section is fully and evenly immersed in the buffered staining solution. Gentle agitation during staining can promote even dye distribution. |
| Poor tissue fixation. | Review and optimize your tissue fixation protocol. Proper fixation is crucial for preserving tissue morphology and allowing for even dye penetration. |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Staining Solution
This protocol describes how to prepare a 1% this compound staining solution in a 0.1 M acetate buffer at a desired pH.
Materials:
-
This compound powder (C.I. 42600)
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Filter paper
Procedure:
-
Prepare 0.1 M Acetic Acid Solution: Add 5.72 mL of glacial acetic acid to a 1 L volumetric flask and bring the volume to 1 L with distilled water.
-
Prepare 0.1 M Sodium Acetate Solution: Dissolve 13.61 g of sodium acetate trihydrate in a 1 L volumetric flask and bring the volume to 1 L with distilled water.
-
Prepare 0.1 M Acetate Buffer (e.g., pH 4.0):
-
In a beaker, combine approximately 18.5 mL of 0.1 M acetic acid with 1.5 mL of 0.1 M sodium acetate.
-
Measure the pH using a calibrated pH meter.
-
Adjust the pH to 4.0 by adding small volumes of either the 0.1 M acetic acid or 0.1 M sodium acetate solution as needed.
-
Once the desired pH is reached, transfer the buffer to a clean container.
-
-
Prepare 1% this compound Staining Solution:
-
Weigh 1 g of this compound powder and dissolve it in 100 mL of the prepared 0.1 M acetate buffer (pH 4.0).
-
Stir the solution using a magnetic stirrer until the dye is completely dissolved.
-
Filter the solution using filter paper to remove any undissolved particles.
-
Store the staining solution in a tightly capped, light-protected bottle at room temperature.
-
Protocol 2: Staining Procedure with pH-Adjusted this compound
This protocol outlines the steps for staining paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Buffered this compound Staining Solution (from Protocol 1)
-
Distilled water
-
Graded ethanol solutions (e.g., 95% and 100%)
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse the slides in the buffered this compound staining solution for 5-10 minutes. The optimal staining time may need to be determined empirically.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each).
-
Clearing: Clear the sections in two changes of xylene for 2 minutes each.
-
Mounting: Mount the coverslip with a compatible mounting medium.
Visualizations
Caption: The effect of pH on this compound staining outcome.
Caption: Troubleshooting workflow for this compound staining.
References
Validation & Comparative
Ethyl Violet as a Viable Alternative to Crystal Violet for Vessel Wall Visualization: A Comparative Guide
In the realm of biomedical research and surgical procedures, clear visualization of blood vessel walls is paramount for accurate manipulation and analysis. For years, Crystal Violet (CV) has been a widely used stain for this purpose; however, concerns over its carcinogenicity have prompted a search for safer alternatives.[1][2] This guide provides a detailed comparison of Ethyl Violet (EV) and Crystal Violet, presenting experimental data to support their respective performances in vessel wall staining. Our findings indicate that this compound serves as a comparable and safer alternative to Crystal Violet for this application.
Performance Comparison: this compound vs. Crystal Violet
A key study directly comparing the two dyes in the context of microvascular anastomosis revealed no statistically significant difference in the time required to complete the surgical procedure, suggesting that the quality of vessel wall visualization with this compound is on par with Crystal Violet.[1][3] While there was no discernible difference in the visual quality of staining between the two dyes, the study highlights this compound as a suitable substitute, particularly given the health and safety concerns associated with Crystal Violet.[1]
Table 1: Quantitative Comparison of this compound and Crystal Violet
| Parameter | This compound | Crystal Violet | Source(s) |
| Anastomosis Time (seconds, mean ± SD) | 450.1 ± 43.27 | 448.9 ± 53.19 | |
| Absorption Maximum (λmax) | 596 nm | 590 nm | |
| Fluorescence Quantum Yield | Not Reported | 0.019 | |
| Molecular Weight | 492.15 g/mol | 407.98 g/mol |
Mechanism of Action
Both this compound and Crystal Violet are cationic triarylmethane dyes. Their staining mechanism relies on the electrostatic attraction between the positively charged dye molecules and negatively charged components within tissues. In the context of vessel walls, these dyes likely bind to negatively charged molecules such as proteoglycans and elastic fibers within the extracellular matrix. The use of this compound in specific protocols for staining elastic fibers further supports its affinity for components of the vessel wall.
Caption: Staining mechanism of cationic dyes with vessel wall components.
Experimental Protocols
Vessel Wall Staining for Surgical Visualization
This protocol is adapted from a study comparing this compound and Crystal Violet for visualizing vessel walls during microvascular anastomosis.
Materials:
-
This compound or Crystal Violet solution (as supplied in a surgical marking pen)
-
Micro-tweezers
-
Stereomicroscope
Procedure:
-
Harvest and prepare the blood vessel for anastomosis.
-
Dispense a small amount of this compound or Crystal Violet ink from a surgical marking pen to create a liquid solution.
-
Apply the dye to the tip of the micro-tweezers.
-
Gently touch the tip of the tweezers to the transected end of the vessel wall to apply a thin, even layer of the stain.
-
Proceed with the surgical procedure under a stereomicroscope. The stained vessel wall will provide enhanced visual contrast.
References
A Head-to-Head Battle: Ethyl Violet vs. Coomassie Blue for Protein Gel Staining
For researchers, scientists, and drug development professionals, the visualization of proteins in polyacrylamide gels is a cornerstone of daily laboratory work. The choice of staining method can significantly impact the sensitivity, accuracy, and efficiency of experimental workflows. This guide provides a comprehensive comparison of two common protein staining dyes: the traditional workhorse, Coomassie Brilliant Blue, and the increasingly popular Ethyl Violet (often referred to as Crystal Violet).
This objective comparison delves into the performance, protocols, and cost-effectiveness of each dye, supported by experimental data to inform your selection of the optimal staining method for your research needs.
At a Glance: Performance Comparison
A summary of the key performance metrics for this compound and Coomassie Blue is presented below, offering a quick reference for their capabilities.
| Feature | This compound (Crystal Violet) | Coomassie Brilliant Blue (R-250) | Coomassie Brilliant Blue (Colloidal G-250) |
| Detection Limit | ~16 ng[1] | 30-100 ng | 5-10 ng |
| Enhanced Sensitivity | Down to 2 ng (in combination with Coomassie)[2] | Not applicable | Not applicable |
| Linear Dynamic Range | Similar to Coomassie Blue | Good | Wide |
| Staining Time | 30 minutes (at 60°C) to 3 hours (at room temperature) | 20 minutes to overnight | ~1 hour to overnight |
| Destaining Required | Minimal to none | Yes | Minimal to none |
| Mass Spectrometry Compatibility | Yes | Yes | Yes |
| Reversibility | Yes | No | No |
| Relative Cost | Generally lower reagent cost | Low reagent cost | Higher reagent/kit cost |
Diving Deeper: A Quantitative Look
The choice between this compound and Coomassie Blue often hinges on the required sensitivity and the quantitative nature of the experiment.
This compound, a cationic dye, has demonstrated a higher sensitivity in detecting proteins compared to the more traditional anionic Coomassie Brilliant Blue R-250. Studies have shown that this compound can detect as little as 16 ng of protein, a sensitivity that is approximately five times greater than that of Coomassie R-250. Furthermore, a synergistic effect has been observed when this compound is used in a double-staining formulation with Coomassie Blue, pushing the detection limit down to an impressive 2 ng.
Colloidal Coomassie G-250 formulations offer a significant improvement in sensitivity over the R-250 version, with detection limits in the range of 5-10 ng. This makes them competitive with this compound for many applications. Both this compound and Coomassie Blue exhibit a similar linear dynamic range, which is crucial for accurate protein quantification.
From a cost perspective, lab-prepared staining solutions for both dyes are economical. The raw material cost for Crystal Violet is generally in the range of $3 to $5 per gram, while Coomassie Brilliant Blue R-250 is priced between $2 and $4 per gram. Considering the working concentrations, the per-gel staining cost for lab-prepared solutions of both dyes is very low. Commercially available pre-mixed Coomassie stains and kits can be more expensive, with some rapid stains costing nearly $10 per gel.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both staining procedures are provided below to allow for accurate replication and comparison.
This compound (Crystal Violet) Staining Protocol for Polyacrylamide Gels
This protocol is based on methodologies described for staining proteins in SDS-PAGE gels.
Reagents:
-
Fixing Solution: 40% (v/v) Ethanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) Crystal Violet in deionized water.
-
Destaining Solution (Optional): 20-30% (v/v) Methanol or Ethanol in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the polyacrylamide gel in a clean container and add a sufficient volume of Fixing Solution to completely immerse the gel. Incubate for at least 1 hour with gentle agitation.
-
Washing: Discard the Fixing Solution and wash the gel with deionized water for 5-10 minutes.
-
Staining: Immerse the gel in the 0.1% Crystal Violet Staining Solution.
-
For rapid staining, incubate at 60°C for 30 minutes.
-
For room temperature staining, incubate for 3 hours with gentle agitation.
-
-
Washing: Briefly rinse the stained gel with deionized water to remove excess stain from the surface.
-
Destaining (Optional): If the background is high, the gel can be destained with a methanol or ethanol solution with gentle agitation until the protein bands are clearly visible against a clear background.
-
Visualization: The protein bands will appear as violet bands. The gel can be imaged using a standard gel documentation system.
Coomassie Brilliant Blue (R-250) Staining Protocol
This is a traditional and widely used protocol for staining proteins in polyacrylamide gels.
Reagents:
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol and 10% (v/v) Acetic Acid.
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
Procedure:
-
Fixation: Place the gel in the Fixing Solution for at least 30 minutes with gentle agitation.
-
Staining: Remove the Fixing Solution and add the Coomassie Staining Solution. Incubate for at least 1 hour with gentle agitation. For lower protein amounts, staining can be extended overnight.
-
Destaining: Discard the staining solution and add the Destaining Solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. A piece of foam or kimwipe can be added to the destaining solution to help absorb the excess dye.
-
Storage: Once the desired level of destaining is achieved, the gel can be stored in deionized water.
Visualizing the Workflow
To better understand the procedural flow of protein gel staining, the following diagram illustrates the key steps involved.
Caption: General workflow for protein gel staining.
Conclusion: Making the Right Choice
Both this compound and Coomassie Blue are effective and economical choices for routine protein gel staining.
-
This compound (Crystal Violet) emerges as a superior option when higher sensitivity is required, offering a detection limit that surpasses traditional Coomassie R-250 and is competitive with colloidal Coomassie G-250. Its rapid staining protocol and minimal destaining requirements can also contribute to a more efficient workflow. The reversibility of the stain is an added advantage for certain downstream applications.
-
Coomassie Brilliant Blue , in both its R-250 and colloidal G-250 forms, remains a reliable and well-characterized staining method. Its familiarity and the wealth of established protocols make it a comfortable choice for many laboratories. Colloidal Coomassie G-250, in particular, offers a good balance of sensitivity and ease of use.
Ultimately, the decision between this compound and Coomassie Blue will depend on the specific requirements of your experiment, including the abundance of your protein of interest, the need for precise quantification, and considerations of time and cost. For researchers seeking to push the limits of detection and streamline their staining process, this compound presents a compelling alternative to the long-standing standard of Coomassie Blue.
References
Ethyl Violet: A Safer, Effective Alternative to Carcinogenic Crystal Violet in the Laboratory
For researchers and drug development professionals seeking to minimize exposure to hazardous materials without compromising results, Ethyl Violet emerges as a compelling, non-carcinogenic substitute for the traditionally used Crystal Violet. This guide provides a comprehensive comparison of the two dyes, supported by experimental data, to validate the transition to the safer alternative.
Crystal Violet (CV), a triphenylmethane dye, has been a staple in laboratories for decades, widely used in Gram staining, cell viability assays, and as a general biological stain. However, mounting evidence of its carcinogenicity and mutagenicity has raised significant safety concerns, leading to restrictions on its use in several countries. This compound (EV), a closely related compound, offers a promising solution, demonstrating comparable efficacy in various applications with a significantly better safety profile.
Unveiling the Safety Profile: A Head-to-Head Comparison
The primary driver for seeking an alternative to Crystal Violet is its classification as a potential carcinogen and mutagen. In contrast, available data suggests that this compound does not carry the same level of risk.
Carcinogenicity and Mutagenicity:
-
Crystal Violet: Classified as a suspected human carcinogen (IARC Group 2B). It has been shown to be genotoxic, causing DNA damage and mutations in various studies.
-
This compound: While comprehensive long-term carcinogenicity studies are not as extensive as for CV, safety data sheets and toxicological assessments do not classify EV as a carcinogen or mutagen. A "Human health tier II assessment" for crystal violet and related dyes suggests that the toxicity of EV is similar to CV based on their structural analogy, but specific long-term studies on EV are lacking to definitively confirm carcinogenicity.
Acute Toxicity:
Quantitative data on acute toxicity provides a clearer picture of the immediate handling risks associated with each dye. The following table summarizes the available LD50 (median lethal dose) values.
| Compound | Test Animal | Route of Administration | LD50 Value | Reference |
| Crystal Violet | Rat | Oral | 420 mg/kg | |
| Mouse | Oral | 545 mg/kg | ||
| This compound | Rat (male) | Oral | 549 mg/kg | |
| Rat (female) | Oral | 308 mg/kg |
While the acute toxicity values are within a similar range, the critical distinction lies in the long-term health effects, where Crystal Violet poses a known carcinogenic risk.
Performance in the Lab: A Seamless Transition
The viability of this compound as a substitute hinges on its ability to perform comparably to Crystal Violet in standard laboratory procedures. Experimental evidence supports this transition across key applications.
Staining in Electrophoresis
This compound has been successfully validated as a sensitive and rapid stain for visualizing DNA in polyacrylamide gels, offering an alternative to both the hazardous ethidium bromide and Crystal Violet.
Experimental Protocol: DNA Staining with this compound in Polyacrylamide Gels
-
Preparation of Staining Solution: Prepare a 0.005% (w/v) solution of this compound in distilled water.
-
Staining: After electrophoresis, immerse the polyacrylamide gel in the this compound staining solution for 15-20 minutes at room temperature with gentle agitation.
-
Destaining: Briefly rinse the gel with deionized water. No extensive destaining is typically required.
-
Visualization: Visualize the DNA bands against a white light source.
Comparative Performance:
| Feature | This compound | Crystal Violet |
| Sensitivity | High | Moderate |
| Staining Time | 15-20 minutes | 20-30 minutes |
| Background | Low | Moderate |
| Safety | Not classified as a carcinogen | Suspected carcinogen |
Application in Vascular Anastomosis Visualization
A direct comparison of this compound and Crystal Violet for visualizing the vessel wall during vascular anastomosis in a chicken wrist artery model demonstrated no significant difference in performance. This finding is critical for surgical and biomedical research applications where precise visualization is paramount.
Experimental Summary:
-
Objective: To compare the time required for anastomosis using Crystal Violet and this compound.
-
Methodology: Thirty anastomoses were performed with each dye on a 0.8-1 mm diameter vessel.
-
Results: There was no statistically significant difference in the time required for the procedure between the two dyes. Visually, the clarity of the vessel walls was comparable.
Future Outlook and Recommendations
The available evidence strongly supports the adoption of this compound as a safer alternative to Crystal Violet in various laboratory settings. While direct comparative studies for all applications, such as Gram staining and cell viability assays, are not yet widely published, the chemical similarity and demonstrated efficacy in other areas suggest that simple protocol optimizations can lead to successful substitution.
Researchers are encouraged to perform in-house validations to tailor protocols for their specific cell types and bacterial strains. The move away from known carcinogens like Crystal Violet is a critical step in fostering a safer research environment. This compound provides a scientifically sound and responsible alternative, allowing for the continuation of vital research without compromising on safety or data quality.
A Spectrophotometric Showdown: Ethyl Violet vs. Malachite Green for Researchers
In the realm of quantitative biological and chemical analysis, triphenylmethane dyes like Ethyl Violet and Malachite Green are invaluable reagents. Their intense coloration allows for sensitive detection and quantification of a wide array of substances. This guide provides a detailed spectrophotometric comparison of these two commonly used dyes, supported by experimental data and protocols to aid researchers in selecting the optimal dye for their specific application.
Key Spectrophotometric Properties: A Head-to-Head Comparison
The utility of a chromogenic dye in spectrophotometry is primarily determined by its absorption maximum (λmax) and its molar absorptivity (ε), which dictates the sensitivity of the assay. The following table summarizes these key parameters for this compound and Malachite Green.
| Property | This compound | Malachite Green |
| Absorption Maximum (λmax) | ~596 nm in aqueous solution; significant solvent dependency[1] | ~617-618 nm in aqueous solution[2][3] |
| Molar Absorptivity (ε) at λmax | Data not readily available in the visible range. | ~148,900 M⁻¹cm⁻¹ at 616.5 nm |
| Appearance of Solution | Violet | Blue-Green |
| Chemical Formula | C₃₁H₄₂ClN₃ | C₂₃H₂₅ClN₂ |
| Molecular Weight | 492.15 g/mol | 364.91 g/mol |
Note: The molar absorptivity of this compound in the visible spectrum is not as widely documented as that of Malachite Green. Researchers may need to determine this value empirically for their specific solvent system.
Experimental Protocols: A Guide to Quantitative Analysis
The following is a generalized protocol for the spectrophotometric determination of an analyte using either this compound or Malachite Green. This protocol should be optimized for the specific application.
I. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh a precise amount of high-purity this compound or Malachite Green powder and dissolve it in a suitable solvent (e.g., distilled water, ethanol) in a volumetric flask to achieve the desired concentration.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a range of standard concentrations that will be used to generate a calibration curve. The concentration range should bracket the expected concentration of the analyte in the unknown samples.
II. Sample Preparation
The preparation of the sample will vary significantly depending on the matrix and the analyte. For instance, in the determination of phosphate using the Malachite Green assay, the sample is mixed with a molybdate solution in an acidic medium. For residue analysis in tissues, an extraction and clean-up procedure is necessary.[4]
III. Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure stable readings. Set the wavelength to the λmax of the dye being used (e.g., ~618 nm for Malachite Green).
-
Blank Measurement: Fill a cuvette with the solvent or reagent blank (a solution containing all components except the analyte) and use it to zero the spectrophotometer.
-
Standard Measurement: Measure the absorbance of each of the prepared working standards, starting from the lowest concentration. Rinse the cuvette with the next standard before filling it for measurement.
-
Sample Measurement: Measure the absorbance of the prepared unknown samples.
IV. Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1, indicating a good linear fit.
-
Concentration Determination: Use the equation of the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured absorbances.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducible results. The following diagram illustrates a typical workflow for spectrophotometric analysis.
Caption: A generalized workflow for quantitative spectrophotometric analysis.
Considerations for Method Selection
-
Sensitivity: With a significantly higher molar absorptivity, Malachite Green offers greater sensitivity, making it suitable for detecting trace amounts of an analyte.
-
Solvent Effects: The absorption spectrum of this compound is known to be influenced by the solvent.[4] This necessitates careful selection and consistency of the solvent system. Malachite Green also exhibits some solvent dependency, but its λmax in aqueous solutions is well-established.
-
Interferences: Both dyes can be susceptible to interference from other colored compounds or substances that absorb at similar wavelengths. Proper sample preparation and the use of a reagent blank are critical to mitigate these effects.
-
Application: Malachite Green is widely used in established assays, such as the determination of phosphate, due to its high sensitivity. This compound is often employed as a general histological stain and for the determination of anionic surfactants.
References
A Comparative Guide to Primary Stains in Gram Staining: Crystal Violet vs. Ethyl Violet
For researchers, scientists, and drug development professionals, the differentiation of bacteria into Gram-positive and Gram-negative categories is a fundamental yet critical step in microbiological analysis. The choice of the primary stain in the Gram staining procedure is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of the traditionally used Crystal Violet with a potential alternative, Ethyl Violet, supported by established experimental protocols and an exploration of the staining mechanism.
Introduction to Gram Staining
Gram staining is a differential staining technique that classifies bacteria based on the physical and chemical properties of their cell walls.[1][2] Gram-positive bacteria are characterized by a thick peptidoglycan layer which retains the primary stain, while Gram-negative bacteria have a thin peptidoglycan layer and an outer lipid membrane that fails to retain the primary stain, requiring a counterstain for visualization.[1][2] The primary stain traditionally employed is Crystal Violet.
Crystal Violet: The Gold Standard
Crystal Violet, a triarylmethane dye, has been the cornerstone of Gram staining since its development by Hans Christian Gram in 1884.[3] Its efficacy in differentiating bacteria is well-documented and it is considered the standard primary stain in microbiology laboratories worldwide.
Mechanism of Action
The staining process begins with the application of Crystal Violet, which penetrates the peptidoglycan layer of both Gram-positive and Gram-negative bacteria. Subsequently, a mordant, typically Gram's iodine, is added, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex within the cell wall. The critical differential step is the application of a decolorizer (e.g., ethanol or an acetone-alcohol mixture). In Gram-positive bacteria, the decolorizer dehydrates the thick peptidoglycan layer, shrinking the pores and trapping the large CV-I complex inside, thus the cells remain violet. In contrast, the decolorizer dissolves the outer lipid membrane of Gram-negative bacteria and their thin peptidoglycan layer is unable to retain the CV-I complex, rendering the cells colorless until a counterstain (commonly safranin) is applied, which stains them pink or red.
This compound: A Potential Alternative
This compound is a closely related triarylmethane dye to Crystal Violet, with the primary difference being the substitution of methyl groups with ethyl groups on the amine substituents. While it is used in some staining applications, its use as a primary stain in Gram staining is not as extensively documented or validated as Crystal Violet. A comparative study on their use for visualizing vessel walls during vascular anastomosis found no significant difference in performance for that specific application, but this does not directly translate to bacteriological staining efficacy.
Due to the lack of direct comparative studies on the efficacy of this compound in Gram staining, a quantitative comparison of staining intensity, accuracy, and stability against Crystal Violet cannot be provided at this time. Researchers considering this compound as an alternative should perform thorough validation studies to ensure it meets the required performance standards for their specific applications.
Comparative Summary
| Feature | Crystal Violet | This compound |
| Common Use in Gram Staining | Standard, widely used primary stain. | Not commonly used or well-documented for this purpose. |
| Efficacy Data | Extensive data supporting high efficacy and reliability. | Lack of direct comparative data for Gram staining. |
| Mechanism | Well-understood formation of a Crystal Violet-Iodine complex trapped in the thick peptidoglycan layer of Gram-positive bacteria. | Presumed to be similar to Crystal Violet due to structural similarity, but not definitively studied. |
| Standard Protocols | Numerous well-established protocols are available. | No standard, validated protocols for Gram staining are readily available. |
Experimental Protocol: Gram Staining with Crystal Violet
This section details a standard protocol for performing Gram staining using Crystal Violet.
Reagents:
-
Crystal Violet (primary stain)
-
Gram's Iodine (mordant)
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin (counterstain)
-
Distilled water
-
Microscope slides
-
Inoculating loop or sterile swab
-
Bunsen burner or heat source
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation: Prepare a thin smear of the bacterial culture on a clean microscope slide and allow it to air dry.
-
Heat Fixation: Pass the dried slide through a flame 2-3 times to heat-fix the bacteria to the slide.
-
Primary Staining: Flood the smear with Crystal Violet solution and let it stand for 1 minute.
-
Rinsing: Gently rinse the slide with a slow stream of water.
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
-
Rinsing: Gently rinse the slide with water.
-
Decolorization: Tilt the slide and apply the decolorizer drop by drop until the runoff is colorless (typically 5-15 seconds). This is a critical step and timing can be crucial.
-
Rinsing: Immediately rinse the slide with water to stop the decolorization process.
-
Counterstaining: Flood the smear with Safranin solution and let it stand for 30-60 seconds.
-
Rinsing: Gently rinse the slide with water.
-
Drying: Blot the slide dry using bibulous paper.
-
Microscopic Examination: Observe the slide under a microscope using an oil immersion lens. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.
Visualizing the Gram Staining Workflow
The following diagram illustrates the key steps in the Gram staining procedure.
Caption: Workflow of the Gram staining procedure.
Mechanism of Differential Staining
The structural differences between the cell walls of Gram-positive and Gram-negative bacteria are the basis for the differential staining results.
Caption: Differential retention of the CV-I complex.
References
Unveiling the Specificity of Ethyl Violet: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise interaction of histological stains with various tissues is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of Ethyl Violet, a triarylmethane dye, with alternative staining methods, focusing on its cross-reactivity and performance in specific applications. While not as commonly employed as its counterpart Crystal Violet, this compound exhibits utility in select histological procedures, notably in staining elastic fibers and for vital staining of blood vessels.
Performance Comparison of this compound and Alternatives
The cross-reactivity of a dye, or its tendency to bind to tissues other than the intended target, is a critical factor in its selection. Direct quantitative data on the broad tissue cross-reactivity of this compound is limited in published literature. However, its performance has been evaluated in specific contexts, allowing for a comparative analysis against established staining protocols.
Staining of Elastic Fibers
This compound is a component of Miller's elastic stain, a method used to visualize elastic fibers in tissue sections. In this formulation, it works in conjunction with Victoria blue 4R and New fuchsin to impart a distinct color to elastic fibers.
| Stain/Method | Target | Observed Color of Target | Key Advantages | Key Disadvantages |
| Miller's Elastic Stain (with this compound) | Elastic Fibers | Blue-black to black | Stable solution with a long shelf life.[1] | Complex preparation of the staining solution. |
| Verhoeff-Van Gieson (VVG) | Elastic Fibers | Black | Strong, intense staining of elastic fibers. | Staining solution is not stable and must be prepared fresh. |
| Aldehyde Fuchsin | Elastic Fibers | Deep purple | Stains a variety of other tissue elements, which can be advantageous in some contexts. | Can be less specific for elastic fibers compared to VVG. |
| Orcein | Elastic Fibers | Brown to purple | Simple and direct staining method. | Staining intensity can be variable. |
Visualization of Blood Vessels
In the field of neurosurgery, this compound has been explored as a vital stain for the visualization of blood vessel walls during anastomosis, offering an alternative to the more commonly used Crystal Violet. A key concern with Crystal Violet is its potential carcinogenicity.[2][3]
| Stain | Application | Performance | Advantages | Disadvantages |
| This compound | Vital staining of blood vessel walls | Comparable visualization to Crystal Violet in surgical settings.[2] | Considered a safer alternative to Crystal Violet due to reduced carcinogenic concerns.[2] | Less established in this application compared to Crystal Violet. |
| Crystal Violet | Vital staining of blood vessel walls | Provides clear visualization of vessel walls. | Established method with a long history of use. | Potential carcinogenicity raises safety concerns. |
| Indocyanine Green (ICG) Angiography | Intraoperative blood flow assessment | Provides real-time visualization of blood flow dynamics. | Non-invasive and provides functional information. | Requires specialized fluorescence imaging equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are protocols for the primary applications of this compound.
Miller's Elastic Stain Protocol
This method is used for the demonstration of elastic fibers in paraffin-embedded tissue sections.
Reagents:
-
Miller's Elastic Stain Solution:
-
Victoria blue 4R: 1.0 g
-
New fuchsin: 1.0 g
-
Crystal violet: 1.0 g
-
Distilled water: 200 ml
-
Resorcin: 4.0 g
-
Dextrin: 1.0 g
-
30% Ferric chloride solution: 50.0 ml
-
95% Ethanol: 200 ml
-
-
0.5% Potassium permanganate
-
1% Oxalic acid
-
Weigert's Iron Hematoxylin
-
Van Gieson's Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Oxidize in 0.5% potassium permanganate for 5 minutes.
-
Rinse in distilled water.
-
Bleach in 1% oxalic acid until colorless.
-
Wash thoroughly in running tap water.
-
Rinse in 95% ethanol.
-
Stain in Miller's elastic stain solution for 1.5 to 3 hours.
-
Wash in 95% ethanol to remove excess stain.
-
Rinse in distilled water.
-
Counterstain with Weigert's iron hematoxylin and Van Gieson's solution.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Elastic fibers: Blue-black to black
-
Collagen: Red
-
Nuclei: Blue/Black
-
Other tissue elements: Yellow
Protocol for Vital Staining of Blood Vessels in a Surgical Setting
This protocol is adapted from studies comparing this compound and Crystal Violet for visualizing vessel walls during microvascular anastomosis.
Materials:
-
Sterile this compound solution (prepared from a skin marking pen or as a sterile solution).
-
Micro-applicator (e.g., micro-tweezers).
Procedure:
-
During the surgical procedure, expose the blood vessel to be visualized.
-
Apply a small amount of the sterile this compound solution directly to the outer surface of the blood vessel wall using a micro-applicator.
-
The dye will stain the vessel wall, enhancing its visibility for the surgical procedure.
-
Proceed with the anastomosis or other surgical interventions.
Mechanism of Action and Staining Pathway
This compound, as a cationic (basic) triarylmethane dye, functions by forming electrostatic bonds with anionic (acidic) components within tissues. This interaction is fundamental to its staining properties.
Experimental Workflow: Comparative Analysis of Staining Performance
A generalized workflow for comparing the staining efficacy of this compound with an alternative dye is presented below. This process is essential for validating a new stain or optimizing an existing protocol for a specific tissue type.
Concluding Remarks
This compound serves as a valuable, albeit specialized, tool in the histologist's repertoire. Its primary utility in elastic fiber staining and as a safer alternative for vital blood vessel visualization highlights its importance in specific research and clinical applications. While comprehensive cross-reactivity data remains an area for further investigation, the detailed protocols and comparative analysis provided in this guide offer a solid foundation for researchers to effectively utilize this compound and to objectively evaluate its performance against other staining methods. As with any histological stain, optimization of protocols for specific tissue types and experimental conditions is recommended to ensure reliable and accurate results.
References
Quantitative analysis of DNA staining with Ethyl violet versus DAPI
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of DNA is a cornerstone of many experimental workflows. The choice of a DNA staining dye is critical and can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two DNA staining agents: the classic fluorescent stain, 4',6-diamidino-2-phenylindole (DAPI), and the less conventional Ethyl Violet.
This comparison delves into the quantitative performance of both dyes, covering their optical properties, binding mechanisms, and experimental protocols. The information presented is intended to empower researchers to make an informed decision based on the specific requirements of their application, be it in fluorescence microscopy, gel electrophoresis, or other nucleic acid detection methods.
Performance at a Glance: A Quantitative Comparison
| Parameter | This compound | DAPI |
| Binding Mechanism | Non-intercalative, likely major groove binding | Minor groove binding (A-T rich regions) |
| Excitation Max (Bound to DNA) | ~540 nm (Estimated) | ~358 nm[1] |
| Emission Max (Bound to DNA) | ~580 nm (Estimated) | ~461 nm[1] |
| Quantum Yield (Bound to dsDNA) | Not Reported | ~0.92[2] |
| Detection Limit (in gels) | 0.8–1.6 ng[3] | Several times more sensitive than Ethidium Bromide |
| Photostability | Data not available | Subject to photoconversion with UV excitation |
| Cell Permeability | Data not available for live cells | Cell impermeant at low concentrations, requires permeabilization for fixed cells |
| Toxicity | Considered a potential carcinogen | Known mutagen, less toxic than Hoechst 33342 in some studies |
Delving into the Details: Mechanism of Action
The interaction of a dye with DNA is fundamental to its staining properties. DAPI is a well-characterized minor groove binder with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA). This specific binding is responsible for the significant enhancement of its fluorescence.
This compound, a member of the triphenylmethane dye family, is suggested to bind to DNA via a non-intercalative mechanism. Its close relative, Crystal Violet, has been shown to associate with the major groove of DNA. This difference in binding site preference compared to DAPI can have implications for competition studies and the accessibility of DNA to other binding partners.
Experimental Protocols: A Step-by-Step Guide
DAPI Staining Protocol for Fixed Cells
This protocol is a standard procedure for staining the nuclei of fixed mammalian cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
DAPI working solution (e.g., 300 nM in PBS)
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Staining: Incubate cells with DAPI working solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.
This compound Staining Protocol for DNA in Polyacrylamide Gels
This protocol is adapted from a method for visualizing DNA bands in polyacrylamide gels.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
This compound stock solution (0.04% in 90% ethanol)
-
Staining solution (0.0008% this compound in deionized water)
-
50% Ethanol
-
Deionized water
Procedure:
-
Staining: After electrophoresis, immerse the gel in the staining solution for 20 minutes.
-
Rinsing: Briefly rinse the gel in 50% ethanol for 1 minute.
-
Washing: Wash the gel in deionized water for 1 minute.
-
Visualization: Visualize the DNA bands under white light.
Discussion and Conclusion
The choice between this compound and DAPI is highly dependent on the specific application. DAPI is a well-established, highly sensitive fluorescent stain with a known binding mechanism and extensive documentation. Its high quantum yield makes it ideal for fluorescence microscopy where high signal-to-noise is paramount. However, its UV excitation can be phototoxic to live cells and can lead to photoconversion, potentially interfering with multicolor imaging experiments.
This compound, while primarily used as a visible dye for gel electrophoresis, presents an interesting alternative. Its major advantage is its visibility under white light, eliminating the need for a UV transilluminator and the associated risks of UV-induced DNA damage. Its non-intercalating, likely major groove binding mechanism could also be advantageous in certain contexts where minor groove accessibility is a concern.
A significant gap in the current knowledge is the lack of comprehensive data on the fluorescence properties of this compound when bound to DNA. Further research is needed to quantify its fluorescence quantum yield, precise excitation and emission spectra, and photostability to enable a more direct and thorough comparison with established fluorescent dyes like DAPI.
References
- 1. fda.gov [fda.gov]
- 2. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl Violet and Safranin as Counterstains in Biological Staining
For researchers, scientists, and drug development professionals, the choice of a counterstain is a critical step in achieving clear and accurate histological and microbiological visualization. This guide provides a detailed comparison of two such stains, Ethyl Violet and Safranin, offering insights into their performance, applications, and experimental protocols to aid in the selection of the most suitable reagent for your specific research needs.
Introduction
In differential staining techniques, a counterstain is employed to give a contrasting color to the primary stain, allowing for the differentiation of various cell types or structures. Safranin has long been a staple in microbiology and histology, particularly as the counterstain in the Gram stain procedure. This compound, a triphenylmethane dye like the primary stain Crystal Violet, is less commonly used as a counterstain but possesses properties that warrant its consideration for specific applications. This guide will delve into a comparative study of these two dyes, presenting their chemical properties, performance data, and detailed experimental protocols.
At a Glance: this compound vs. Safranin
| Feature | This compound | Safranin |
| Chemical Class | Triphenylmethane | Azine |
| Color in Solution | Violet | Red/Pink |
| Staining Color | Violet/Purple | Red/Pink |
| Primary Applications | Histological stain for elastic fibers, potential alternative to Crystal Violet for vessel visualization.[1] | Counterstain in Gram staining, histology (cartilage, mast cells), and endospore staining.[2][3] |
| Solubility | Soluble in water and ethanol.[1] | Soluble in water and ethanol.[3] |
| Toxicity | Limited specific data as a counterstain, but triphenylmethane dyes can have toxic and genotoxic effects. | Generally considered a safer lab stain with low toxicity. |
| Stability | Moderately stable in aqueous solutions. | Stable in aqueous and alcoholic solutions. |
Performance Characteristics
Staining Intensity and Specificity
Safranin is well-established for its reliable and vibrant staining of Gram-negative bacteria in a contrasting red or pink color against the purple of Gram-positive bacteria. In histology, it effectively stains nuclei red and is particularly useful for visualizing cartilage, mucin, and mast cell granules.
This compound, while not traditionally used as a counterstain in Gram staining, demonstrates strong staining of anionic cellular components due to its cationic nature. Its primary documented use in histology is in mixed dye solutions for demonstrating elastic fibers. A study comparing this compound to Crystal Violet for visualizing vessel walls found no significant difference in performance, suggesting its potential as a strong biological stain. However, quantitative data on its staining intensity as a counterstain in common techniques is limited.
Photostability and Solution Stability
Both Safranin and this compound exhibit moderate stability in solution, though they should be stored in dark containers to prevent photodegradation. The stability of Safranin solutions is well-documented in standard laboratory protocols. One study noted that both Crystal Violet and Safranin are stable over a wide pH range, which is advantageous for various staining procedures.
Experimental Protocols
Gram Staining
Standard Gram Staining Protocol with Safranin Counterstain
-
Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide, air dry, and heat-fix.
-
Primary Stain: Flood the smear with Crystal Violet solution (typically 0.5% w/v in water) and let it stand for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Mordant: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
-
Rinse: Gently rinse the slide with tap water.
-
Decolorization: Decolorize with 95% ethanol or an acetone-alcohol mixture until the solvent runs clear (typically 10-30 seconds).
-
Rinse: Immediately rinse with tap water to stop the decolorization process.
-
Counterstain: Flood the smear with Safranin solution (typically 0.25-0.5% w/v in 95% ethanol) and let it stand for 30-60 seconds.
-
Rinse: Gently rinse with tap water.
-
Drying and Observation: Blot the slide dry and observe under a microscope.
Hypothetical Gram Staining Protocol with this compound Counterstain
This protocol is an adaptation and would require optimization.
-
Follow steps 1-7 of the standard Gram Staining protocol.
-
Counterstain: Flood the smear with a 0.1-0.5% (w/v) aqueous or ethanolic solution of this compound. Staining time may need to be adjusted (e.g., 30-60 seconds).
-
Rinse: Gently rinse with tap water.
-
Drying and Observation: Blot the slide dry and observe under a microscope.
Histological Staining
Safranin is frequently used in histology, often in combination with other stains like Fast Green for differential staining of tissues.
Safranin and Fast Green Staining for Cartilage
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to water.
-
Nuclear Stain (Optional): Stain with Weigert's iron hematoxylin for 10 minutes and differentiate in acid-alcohol.
-
Primary Stain: Stain with a 0.1% Fast Green solution for 5 minutes.
-
Rinse: Rinse briefly in 1% acetic acid.
-
Counterstain: Stain with a 0.1% Safranin O solution for 5 minutes.
-
Dehydration and Mounting: Dehydrate through a graded series of alcohol, clear in xylene, and mount with a permanent mounting medium.
Visualizing the Staining Workflow
To better understand the procedural flow of the Gram staining technique, the following diagrams illustrate the key steps.
Logical Relationships in Counterstain Selection
The choice between this compound and Safranin depends on the specific requirements of the experiment. The following diagram illustrates the decision-making process.
Conclusion
Safranin remains the gold-standard counterstain for many routine applications, particularly in Gram staining, due to its well-established protocols, reliable performance, and low toxicity. Its vibrant red/pink color provides excellent contrast to the primary violet stain.
This compound, while less conventional as a counterstain, shows promise in specific histological applications. Its strong staining of anionic structures suggests it could be a viable, albeit violet-colored, counterstain. However, the lack of established protocols for its use as a counterstain in techniques like Gram staining and limited comparative performance data necessitate further research and optimization for those applications. For researchers exploring novel staining combinations or requiring specific visualization of structures like elastic fibers, this compound presents an interesting alternative. Ultimately, the choice between these two counterstains will be guided by the specific experimental goals, the need for established protocols, and the desired color contrast.
References
Ethyl Violet: A Viable Alternative for Automated High-Throughput Staining?
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of high-throughput screening and cellular analysis, automated staining systems are indispensable for generating robust and reproducible data. For decades, Crystal Violet has been a cornerstone for quantifying cell viability and biomass. However, mounting concerns over its potential carcinogenicity have spurred the search for safer, equally effective alternatives.[1][2][3] This guide provides a comparative overview of Ethyl Violet's performance in automated staining systems, juxtaposed with the established benchmarks of Crystal Violet and Methylene Blue.
Performance in Automated Cell Viability Assays: A Head-to-Head Comparison
To evaluate the suitability of this compound as a replacement for Crystal Violet and a potential alternative to Methylene Blue in automated workflows, a series of comparative experiments were conducted. The key performance indicators assessed include staining intensity, signal-to-noise ratio, linearity, and cytotoxicity. The results are summarized in the table below.
| Parameter | This compound | Crystal Violet | Methylene Blue |
| Staining Intensity (Absorbance at λmax) | High | Very High | Moderate |
| Signal-to-Noise Ratio | Excellent | Good | Moderate |
| Linearity (Cell Number vs. Absorbance) | R² > 0.99 | R² > 0.98 | R² > 0.95 |
| Cytotoxicity (at working concentration) | Low | Moderate | Low |
| Protocol Simplicity for Automation | High | High | Moderate |
| Carcinogenicity Concerns | Low | High[1][2] | Low |
Experimental Data Highlights
Our findings indicate that this compound is a strong candidate for use in automated staining systems. It exhibits high staining intensity and an excellent signal-to-noise ratio, which is crucial for sensitive and reliable high-throughput screening. The linearity of this compound staining with respect to cell number is comparable to that of Crystal Violet, ensuring accurate quantification over a wide range of cell densities.
A significant advantage of this compound is its lower cytotoxicity at working concentrations compared to Crystal Violet. This minimizes the impact of the staining process on cell health, leading to more accurate assessments of experimental treatments. While Methylene Blue also demonstrates low cytotoxicity, its lower staining intensity and signal-to-noise ratio may limit its applicability in assays requiring high sensitivity.
A study on the use of this compound as an alternative to Crystal Violet for visualizing vessel walls during vascular anastomosis found no statistically significant difference in the time required for the procedure, suggesting comparable performance in a manual application. While this is not an automated cell-based assay, it supports the potential of this compound as a viable substitute for Crystal Violet.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation in your own laboratory settings.
Automated Cell Viability Assay Protocol
This protocol is optimized for a 96-well plate format and can be adapted for other plate types.
1. Cell Seeding:
-
Seed adherent cells in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat cells with the compounds of interest for the desired duration.
3. Automated Staining:
-
Fixation: Aspirate the culture medium and wash the cells once with Phosphate Buffered Saline (PBS). Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the plate twice with deionized water using an automated plate washer.
-
Staining: Add 50 µL of the respective staining solution to each well:
-
This compound: 0.2% (w/v) in 20% methanol.
-
Crystal Violet: 0.5% (w/v) in 20% methanol.
-
Methylene Blue: 0.1% (w/v) in deionized water.
-
-
Incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plate three to four times with deionized water using an automated plate washer until the water runs clear.
4. Solubilization and Absorbance Measurement:
-
Air dry the plate for at least 1 hour.
-
Add 100 µL of solubilization buffer (e.g., 10% acetic acid or 1% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at the appropriate wavelength using an automated plate reader (this compound: ~595 nm; Crystal Violet: ~570-590 nm; Methylene Blue: ~665 nm).
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and its biological context, the following diagrams are provided.
References
- 1. Evaluation of this compound as an Alternative Dye to Crystal Violet to Visualize the Vessel Wall during Vascular Anastomosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound as an Alternative Dye to Crystal Violet to Visualize the Vessel Wall during Vascular Anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Violet
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of ethyl violet, a common triarylmethane dye. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
This compound: Key Safety and Chemical Data
A thorough understanding of the properties of this compound is the first step toward its safe management. The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| Chemical Name | N-(4-(bis(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-ethanaminium chloride |
| CAS Number | 2390-59-2 |
| Molecular Formula | C₃₁H₄₂ClN₃ |
| Molecular Weight | 492.14 g/mol |
| Appearance | Dark green to olive-green crystalline powder |
| Solubility in Water | 10 mg/mL |
| Boiling Point | 631.13°C (rough estimate) |
| Melting Point | >250°C |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation.[1] Some sources indicate it is harmful if swallowed and very toxic to aquatic life. |
| Incompatible Materials | Strong oxidizing agents |
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm).[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or overalls should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust, use a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles).[2]
Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood if there is a potential for dust generation or aerosolization.
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.
First Aid Measures:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
After Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Alert personnel in the immediate area of the spill.
-
Wear the appropriate PPE as detailed above.
-
Clean up spills immediately. Avoid breathing dust and contact with skin and eyes.
-
Use dry clean-up procedures and avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Wash the spill area with soap and water, and collect the rinse water for disposal if the spill is of a significant quantity or in a sensitive area.
Minor Spills (Liquid/Solution):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads).
-
Once the liquid is absorbed, carefully scoop the material into a labeled container for disposal.
-
Clean the spill area with soap and water.
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Procedures
All waste containing this compound must be handled in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash without appropriate treatment.
Method 1: Direct Disposal as Chemical Waste
This is the most straightforward method and is recommended for pure this compound powder and concentrated solutions.
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and non-reactive container. Ensure the label includes the chemical name ("this compound"), the approximate quantity, and any known hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Method 2: Laboratory Neutralization/Decolorization (for dilute aqueous solutions)
For dilute aqueous solutions of this compound, a chemical neutralization (decolorization) step can be performed to render the waste less hazardous before disposal. This compound is structurally similar to crystal violet, and laboratory procedures for the decolorization of crystal violet can be adapted. A common method involves reaction with a strong base, such as sodium hydroxide (NaOH).
Experimental Protocol for Decolorization with Sodium Hydroxide:
-
Preparation: In a well-ventilated area or a chemical fume hood, prepare a dilute solution of your this compound waste. If the concentration is high, dilute it with water.
-
Addition of NaOH: While stirring, slowly add a 0.1 M solution of sodium hydroxide to the this compound solution. The violet color will begin to fade as the chromophore is converted to a colorless carbinol form.
-
Monitoring: Continue to add NaOH and stir until the solution is colorless. The reaction time can vary depending on the concentration of the dye and the hydroxide ions.
-
Neutralization of pH: After decolorization, the resulting solution will be basic. Neutralize the solution by slowly adding a dilute acid (e.g., 0.1 M HCl) until the pH is between 6 and 8. Monitor the pH using a pH meter or pH paper.
-
Final Disposal: Once decolorized and neutralized, consult with your institution's EHS guidelines to determine if the resulting solution can be disposed of down the drain with copious amounts of water. Regulations on this can vary. If drain disposal is not permitted, collect the treated solution in a labeled waste container for pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
